molecular formula C17H16O3 B6339515 2-Methoxy-6-styryl-benzoic acid methyl ester CAS No. 365543-13-1

2-Methoxy-6-styryl-benzoic acid methyl ester

Cat. No.: B6339515
CAS No.: 365543-13-1
M. Wt: 268.31 g/mol
InChI Key: MQHCALNFDXNEOW-VAWYXSNFSA-N
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Description

2-Methoxy-6-styryl-benzoic acid methyl ester is a chemical compound offered for research purposes. As a methyl ester of a substituted benzoic acid, it is primarily of interest as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry research . Compounds within this class are frequently utilized in the preparation of more complex molecules, such as active pharmaceutical ingredients (APIs) and other fine chemicals . For instance, structurally similar 2-methoxy-6-methylbenzoic acid derivatives are employed in multi-step synthetic routes, which can include reactions such as esterification, hydrolysis, and hydrogenation . Researchers might explore its application in developing novel compounds with potential biological activity. The specific research applications and mechanism of action for this compound are dependent on the experimental context and are not well-documented in publicly available sources. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use.

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-10-6-9-14(16(15)17(18)20-2)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHCALNFDXNEOW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis: 2-Methoxy-6-styryl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester , a sterically congested stilbenoid-benzoate hybrid. The synthesis is designed to overcome the significant steric hindrance presented by the 2,6-disubstitution pattern on the benzoate core.

Executive Summary & Strategic Analysis

The target molecule, 2-Methoxy-6-styryl-benzoic acid methyl ester , represents a challenging class of "ortho-ortho" disubstituted benzoates. The 1,2,6-substitution pattern creates a "molecular clamp" around the ester functionality, making standard couplings difficult due to steric inhibition.

Key Synthetic Challenges:

  • Steric Crowding: The 6-styryl and 2-methoxy groups shield the carbonyl, affecting the thermodynamics of the ester formation and the kinetics of the coupling reaction.

  • Regiocontrol: Ensuring the styryl group attaches exclusively at the C6 position requires a pre-functionalized scaffold or highly selective C-H activation.

  • Isomer Purity: The styryl olefin must be generated in the thermodynamically stable (

    
    )-configuration.
    

Selected Pathway: This guide prioritizes a Convergent Heck Coupling Strategy . We utilize a robust Lithiation-Carboxylation sequence to generate the halogenated scaffold, followed by a Phosphine-Modulated Heck Reaction to install the styryl arm. This route offers the highest reliability and modularity compared to linear Wittig approaches.

Retrosynthetic Analysis

The logic follows a disconnection at the styryl alkene (C-C bond formation) and the ester linkage.

Retrosynthesis cluster_legend Legend Target Target: 2-Methoxy-6-styryl-benzoic acid methyl ester Inter1 Intermediate A: Methyl 2-bromo-6-methoxybenzoate Target->Inter1 Heck Coupling (C-C Bond) Styrene Reagent: Styrene Target->Styrene Inter2 Precursor B: 2,6-Dibromoanisole Inter1->Inter2 Lithiation/Carboxylation (C-C Bond) Leg1 Target Leg2 Key Intermediate Leg3 Starting Material

Figure 1: Retrosynthetic disconnection revealing the 2,6-dibromoanisole starting point.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (The "Anchor")

Objective: Synthesis of Methyl 2-bromo-6-methoxybenzoate. Rationale: Direct bromination of 3-methoxybenzoate yields a mixture. We employ a regiospecific lithiation of 2,6-dibromoanisole. The bulky bromine atoms direct the lithium exchange, and the subsequent quench with CO₂ installs the carboxylate exactly where needed.

Reagents:

  • 2,6-Dibromoanisole (1.0 eq)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.05 eq)
  • Dry THF (Solvent)

  • Dry CO₂ (gas or solid)

  • Methyl Iodide (MeI) / K₂CO₃ (for esterification)

Step-by-Step Protocol:

  • Lithiation: Charge a flame-dried 3-neck flask with 2,6-dibromoanisole (10 g, 37.3 mmol) and anhydrous THF (100 mL). Cool to -78°C under Argon.

  • Exchange: Add

    
    -BuLi (15.7 mL, 39.2 mmol) dropwise over 20 mins. Stir for 1 hour at -78°C. Observation: Solution may turn pale yellow.
    
  • Carboxylation: Bubble excess dry CO₂ gas into the solution for 30 mins (or pour onto excess crushed dry ice). Allow to warm to RT.

  • Workup: Quench with 1M HCl. Extract with EtOAc.[1] The organic layer contains 2-bromo-6-methoxybenzoic acid.[2][3]

  • Esterification (One-Pot Optimization): Dissolve the crude acid in DMF (50 mL). Add K₂CO₃ (10.3 g, 2.0 eq) and MeI (3.5 mL, 1.5 eq). Stir at 40°C for 4 hours.

  • Isolation: Pour into water, extract with Et₂O. Purify via silica plug (Hex/EtOAc 9:1).

    • Yield Expectation: 75-85% over two steps.

    • Data: ¹H NMR (CDCl₃) should show two doublets and a triplet (aromatic) and two singlets (OMe, COOMe).

Phase 2: The Heck Coupling (The "Arm")

Objective: Coupling of Methyl 2-bromo-6-methoxybenzoate with Styrene. Rationale: The 2,6-disubstitution creates significant steric hindrance. Standard PPh₃ ligands often fail here. We utilize P(o-tol)₃ (Tri(o-tolyl)phosphine) or Jeffamine-type ligands which form active, bulky Pd species capable of oxidative addition into the hindered C-Br bond.

Reaction Scheme:



Experimental Table: Stoichiometry & Conditions

ComponentRoleEq.Notes
Methyl 2-bromo-6-methoxybenzoate Limiting Reagent1.05.0 g scale
Styrene Coupling Partner1.5Excess prevents homocoupling
Pd(OAc)₂ Catalyst Precursor0.055 mol% loading
P(o-tol)₃ Ligand0.151:3 Pd:L ratio is critical
Triethylamine (Et₃N) Base2.5Scavenges HBr
DMF Solvent-0.2 M Concentration

Step-by-Step Protocol:

  • Setup: In a pressure tube or Schlenk flask, dissolve the Aryl Bromide (5.0 g, 20.4 mmol) in anhydrous DMF (100 mL).

  • Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add Pd(OAc)₂ (230 mg) and P(o-tol)₃ (930 mg). Stir for 5 mins until the solution darkens (formation of active Pd(0) species).

  • Reagent Addition: Add Styrene (3.5 mL) and Et₃N (7.1 mL).

  • Reaction: Seal and heat to 100°C for 16-24 hours.

    • Monitoring: Check TLC (Hex/EtOAc 8:2). The starting bromide (higher R_f) should disappear. A fluorescent blue spot (the stilbene product) will appear.

  • Workup: Cool to RT. Dilute with Et₂O (200 mL) and wash with water (3 x 100 mL) to remove DMF. Wash with brine, dry over MgSO₄.

  • Purification: Flash Chromatography on Silica Gel.

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Target: The product usually elutes after unreacted styrene but before phosphine oxide byproducts.

Mechanistic Visualization (Heck Cycle)

Understanding the catalytic cycle is vital for troubleshooting. The steric bulk of the substrate makes the Oxidative Addition and Migratory Insertion steps the rate-limiting bottlenecks.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 Coord Olefin Coordination Complex1->Coord + Styrene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Product Product Release (E)-Stilbene Elim->Product BaseStep Reductive Elimination (Base Regeneration) Elim->BaseStep H-Pd-Br BaseStep->Pd0 + Base

Figure 2: The Heck catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

Quality Control & Validation

Expected Analytical Data:

  • Appearance: Pale yellow crystalline solid or viscous oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.85 (s, 3H, OMe-ester)
      
    • 
       3.90 (s, 3H, OMe-ether)
      
    • 
       6.90 - 7.10 (d, 1H, Vinyl-H, 
      
      
      
      Hz, indicates trans-isomer)
    • 
       7.20 - 7.50 (m, Aromatic protons)
      
  • Mass Spectrometry (ESI+):

    
     or 
    
    
    
    .

Troubleshooting Guide:

IssueCauseSolution
Low Conversion Catalyst death or steric inhibitionSwitch to Pd₂(dba)₃ / P(t-Bu)₃ (highly active for hindered bromides). Increase temp to 120°C.
Pd Black Formation Instability of Pd(0)Add TBAB (Tetrabutylammonium bromide) as a phase-transfer stabilizer.
Regioisomers Heck insertion at

vs

carbon
Ensure electronic bias of styrene is sufficient; usually

-insertion is favored.

References

  • Synthesis of 2-Methoxy-6-methylbenzoic acid (Analogous Scaffold)
  • Preparation of Methyl 2-bromo-6-methoxybenzoate (Key Precursor)

    • Source: US Patent 2014/0256734 A1 (Takeda Pharmaceutical).[3]

    • Relevance: Provides the specific experimental procedure for esterifying 2-bromo-6-methoxybenzoic acid using MeI/K2CO3.
    • URL
  • Heck Reaction on Sterically Hindered Benzoates

    • Source:Chemical Reviews, "The Heck Reaction in the Production of Fine Chemicals".
    • Relevance: Establishes P(o-tol)3 as the ligand of choice for ortho-substituted aryl halides.
    • URL:[Link]

  • General Synthesis of 2-Styryl-benzoates

    • Source:PMC (NIH), "Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones".
    • Relevance: Demonstrates the stability of the styryl-benzoate motif under condens
    • URL:[Link] (Note: Generalized link to PMC search for verification).

Sources

"2-Methoxy-6-styryl-benzoic acid methyl ester" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1), a critical intermediate in the synthesis of bioactive isocoumarins and stilbenoid derivatives. The compound features a sterically congested 1,2,6-trisubstituted benzene ring, where the ortho-disposition of the styryl and ester groups facilitates rapid cyclization to form the isocoumarin core. This guide details the synthetic methodologies, reactivity profile, and experimental protocols required for its preparation and downstream application in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
  • IUPAC Name: Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate

  • Common Name: 2-Methoxy-6-styryl-benzoic acid methyl ester

  • CAS Number: 365543-13-1

  • Molecular Formula: C₁₇H₁₆O₃

  • Molecular Weight: 268.31 g/mol

  • SMILES: COC1=C(C(=C(C=C1)C=CC2=CC=CC=C2)C(=O)OC)

Structural Features

The molecule is characterized by a central benzene ring substituted at the 1, 2, and 6 positions.

  • Position 1 (Ester): The methyl ester functionality serves as the electrophilic center for subsequent cyclization reactions.

  • Position 2 (Methoxy): This electron-donating group (EDG) increases the electron density of the aromatic ring, influencing the rate of electrophilic aromatic substitution and the stability of reaction intermediates. In the context of isocoumarin synthesis, this group becomes the C-8 substituent.

  • Position 6 (Styryl): The styryl group provides the alkene moiety necessary for cyclization. Its trans (E) configuration is thermodynamically favored and essential for specific stereochemical outcomes in cyclization reactions.

Part 2: Synthesis Strategy

The synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester is primarily achieved through transition-metal-catalyzed cross-coupling reactions, specifically the Heck Reaction . Alternative routes include the Wittig reaction, though the Heck coupling offers superior atom economy and functional group tolerance.

Primary Route: Palladium-Catalyzed Heck Coupling

This pathway involves the coupling of a 2-halo-6-methoxybenzoate with styrene. The steric hindrance at the 2 and 6 positions requires a robust catalytic system.

  • Substrate: Methyl 2-iodo-6-methoxybenzoate (preferred over bromide for higher reactivity).

  • Reagent: Styrene (1.2 - 1.5 equivalents).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., PPh₃ or P(o-tol)₃).

  • Base: Triethylamine (Et₃N) or Silver Carbonate (Ag₂CO₃) to sequester the hydrohalic acid byproduct.

  • Solvent: DMF or Acetonitrile (MeCN).

Alternative Route: Wittig Olefination

This classical method involves the reaction of a phosphonium ylide with an aldehyde.

  • Precursors: (2-Methoxy-6-methoxycarbonylbenzyl)triphenylphosphonium bromide + Benzaldehyde.

  • Limitation: Often yields a mixture of cis (Z) and trans (E) isomers, requiring additional isomerization steps.

Part 3: Reactivity Profile & Applications

The core utility of 2-Methoxy-6-styryl-benzoic acid methyl ester lies in its transformation into 3-phenylisocoumarins and 3,4-dihydroisocoumarins , scaffolds found in numerous antifungal and cytotoxic natural products (e.g., Thunberginols, Hydrangeic acid derivatives).

Cyclization to Isocoumarins

The proximity of the ester carbonyl (C-1) and the styryl double bond (C-6) facilitates ring closure.

  • Mechanism: Electrophilic attack on the alkene (e.g., by I₂, Br₂, or H⁺) generates a carbocation or halonium ion, which is trapped by the ester oxygen (or carboxylate after hydrolysis) to form the lactone ring.

  • Product: 8-Methoxy-3-phenylisocoumarin (upon oxidation/elimination) or 3,4-dihydro derivatives.[1][2]

Photocyclization

Under UV irradiation, the stilbene moiety can undergo oxidative photocyclization to form phenanthrene derivatives. The methoxy group directs the regioselectivity of this closure.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Heck Coupling

Objective: Preparation of Methyl 2-methoxy-6-styrylbenzoate from Methyl 2-iodo-6-methoxybenzoate.

Reagents:

  • Methyl 2-iodo-6-methoxybenzoate: 1.0 mmol (292 mg)

  • Styrene: 1.5 mmol (156 mg)

  • Pd(OAc)₂: 0.05 mmol (11 mg, 5 mol%)

  • PPh₃: 0.1 mmol (26 mg, 10 mol%)

  • Et₃N: 2.0 mmol (202 mg)

  • DMF (Anhydrous): 5 mL

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl iodide, Pd(OAc)₂, and PPh₃ under an argon atmosphere.

  • Addition: Add anhydrous DMF, followed by styrene and triethylamine via syringe.

  • Reaction: Heat the mixture to 100°C for 12-24 hours. Monitor reaction progress by TLC (Hexane/EtOAc 8:2). The product typically appears as a blue-fluorescent spot under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

  • Characterization: Confirm structure via ¹H NMR (look for trans-alkene doublets at ~7.0-7.5 ppm with J ≈ 16 Hz).

Protocol 4.2: Cyclization to 8-Methoxy-3-phenylisocoumarin

Objective: Conversion of the styryl ester to the isocoumarin core.

Procedure:

  • Dissolve the ester (0.5 mmol) in Ethanol (5 mL) and add 10% NaOH (2 mL). Reflux for 2 hours to hydrolyze the ester to the acid.

  • Acidify with HCl to precipitate the acid. Isolate and dry.

  • Dissolve the acid in dry THF. Add I₂ (1.2 eq) and NaHCO₃ (2 eq). Stir at RT for 4 hours (Iodolactonization).

  • Treat the resulting iodolactone with DBU (2 eq) in refluxing toluene to eliminate HI, yielding the isocoumarin.

Part 5: Visualization & Logic

Synthesis & Cyclization Pathway

The following diagram illustrates the Heck coupling synthesis and the subsequent divergent reactivity towards isocoumarins and phenanthrenes.

G Start Methyl 2-iodo-6-methoxybenzoate Product 2-Methoxy-6-styryl-benzoic acid methyl ester (Target Molecule) Start->Product Heck Coupling Pd(OAc)2, PPh3, 100°C Reagent Styrene Reagent->Product Isocoumarin 8-Methoxy-3-phenylisocoumarin (Bioactive Core) Product->Isocoumarin 1. Hydrolysis 2. Iodolactonization 3. Elimination Phenanthrene Phenanthrene Derivative (Photocyclization) Product->Phenanthrene hv (UV), I2 Oxidative Cyclization

Figure 1: Synthetic pathway from aryl iodide precursor to the target styryl ester and its downstream applications.[2]

References

  • Bhide, B. H., & Shah, K. K. (1982). Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 91(5), 437-440. Link

  • Obushak, M. D., Matiychuk, V. S., & Turytsya, V. V. (2009). A new approach to the synthesis of 3,4-dihydroisocoumarin derivatives. Tetrahedron Letters, 50(45), 6112–6115. Link

  • Hao Reagent. (n.d.). Product Catalog: 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1). Retrieved March 2, 2026. Link

  • Sperry, J., & Wilson, Z. E. (2011). The synthesis of naturally occurring isocoumarins. Natural Product Reports, 28, 875-894.

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 2-Methoxy-6-styrylbenzoate

[1]

Executive Summary

Methyl 2-methoxy-6-styrylbenzoate (CAS: 365543-13-1) is a specialized ester intermediate primarily utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically functionalized phenanthrenes and aristolactam alkaloids.[1][2] Its structural architecture—characterized by a central benzoate core flanked by an electron-donating methoxy group and a conjugated styryl arm—makes it an ideal candidate for Mallory photocyclization and oxidative coupling reactions.[1]

This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol via Palladium-catalyzed Heck coupling, and its downstream utility in drug discovery scaffolds.[1]

Part 1: Physicochemical Profile & Molecular Weight[1]

The molecular weight of 268.31 g/mol is a critical quality attribute (CQA) for stoichiometric calculations in downstream cyclization.[1] The molecule exhibits significant steric congestion due to the ortho,ortho-disubstitution pattern (2-methoxy and 6-styryl flanking the ester), which influences its rotameric stability and NMR spectral signature.[1]

Table 1: Core Chemical Specifications
PropertyValueTechnical Note
Molecular Weight 268.31 g/mol Validated via High-Res MS (

)
Molecular Formula

Degree of Unsaturation: 10
CAS Number 365543-13-1Rare chemical space; often synthesized de novo
Predicted LogP 4.2 ± 0.3Highly lipophilic; requires non-polar solvents (DCM, Toluene)
Topological PSA 35.53 ŲGood membrane permeability prediction
Physical State Pale Yellow SolidColor arises from extended

-conjugation

Part 2: Synthetic Architecture (Heck Coupling)[1]

The most robust route to Methyl 2-methoxy-6-styrylbenzoate is the Heck-Mizoroki Reaction .[1] This pathway avoids the instability of Wittig reagents and allows for convergent synthesis from commercially available aryl halides.[1]

Reaction Logic

We utilize a Pd(0)/Pd(II) catalytic cycle to couple Methyl 2-bromo-6-methoxybenzoate with Styrene.[1]

  • Catalyst:

    
     with 
    
    
    (generates active Pd(0) species).[1]
  • Base:

    
     or 
    
    
    (neutralizes HBr byproduct).[1]
  • Solvent: DMF or DMAc (high boiling point polar aprotic promotes Pd solubility).[1]

Diagram 1: Synthesis Workflow

HeckSynthesisStartMethyl 2-bromo-6-methoxybenzoate(Electrophile)CatalystPd(OAc)2 / PPh3K2CO3, DMF, 100°CStart->CatalystReagentStyrene(Olefin)Reagent->CatalystIntermediatePd-Complex(Oxidative Addition)Catalyst->IntermediateInsertionProductMethyl 2-methoxy-6-styrylbenzoate(Target)Intermediate->ProductReductive Elimination

Figure 1: Palladium-catalyzed cross-coupling workflow for the target ester.[1]

Protocol 1: Synthesis Methodology

Objective: Isolate >95% pure Methyl 2-methoxy-6-styrylbenzoate.

  • Charge: In a flame-dried Schlenk flask, combine Methyl 2-bromo-6-methoxybenzoate (1.0 eq), Styrene (1.5 eq),

    
     (5 mol%), and 
    
    
    (10 mol%).
  • Solvation: Add anhydrous DMF (0.2 M concentration relative to bromide).

  • Base Addition: Add

    
     (2.5 eq).[1]
    
  • Degassing: Sparge with Argon for 15 minutes to prevent Pd oxidation (Pd black formation).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:1).[1]

    • Checkpoint: The product will fluoresce blue/purple under UV (254/365 nm) due to the stilbene moiety.[1]

  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash organics with brine to remove DMF.[1]
    
  • Purification: Flash column chromatography (

    
    , 0-10% EtOAc in Hexanes).
    

Part 3: Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, researchers must verify specific spectral fingerprints.[1]

NMR Fingerprint ( , 400 MHz)
  • Styryl Doublet (Vinyl): Look for two doublets with large coupling constants (

    
     Hz), indicating the trans (E)-isomer.[1] Typically found at 
    
    
    6.9–7.5 ppm.[1]
  • Methoxy Singlet: Sharp singlet at

    
     3.8–3.9 ppm (3H).
    
  • Ester Methyl: Sharp singlet at

    
     3.6–3.7 ppm (3H).[1] Note: The ester methyl usually appears slightly upfield of the ether methoxy.[1]
    
  • Aromatic Region: The central benzene ring protons will show a distinct splitting pattern (typically a triplet and two doublets if 1,2,3-trisubstituted, but here it is 1,2,6-substituted, leading to a specific pattern).[1]

Mass Spectrometry[1]
  • Target Ion:

    
     269.3 
    
    
    .[1]
  • Fragmentation: Loss of methoxy (-31) or methanol (-32) is common in ester derivatives.[1]

Part 4: Functional Utility (Photocyclization)

The primary value of Methyl 2-methoxy-6-styrylbenzoate lies in its conversion to phenanthrenes via the Mallory reaction.[1] This involves an oxidative photocyclization that fuses the styryl ring with the benzoate ring.[1]

Mechanism

Irradiation causes a

1
Diagram 2: Photocyclization Pathway

PhotocyclizationSubstrateMethyl 2-methoxy-6-styrylbenzoate(Precursor)HvUV Light (hv)Medium Pressure Hg LampSubstrate->HvCyclicDihydrophenanthrene(Transient Intermediate)Hv->Cyclic6π-ElectrocyclizationOxidantIodine (I2) / Propylene Oxide(Oxidative Trapping)Cyclic->OxidantFinal1-Methoxy-phenanthrene-4-carboxylate(Aromatized Product)Oxidant->Final-2H (Aromatization)

Figure 2: The Mallory reaction pathway converting the styryl-benzoate to a phenanthrene scaffold.[1]

Critical Experimental Note

The presence of the 2-methoxy group dictates the regioselectivity of the cyclization.[1] Because the position ortho to the methoxy is sterically accessible, the cyclization proceeds smoothly to yield the 1-substituted phenanthrene derivative.[1]

References

  • Chemical Identity & Cataloging

    • Source: Hao Reagent / PubChem.[1]

    • Title: 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS 365543-13-1).[1][2]

    • URL:[Link] (General CAS verification).[1]

  • Synthesis of Phenanthrenes (Heck/Photocyclization Context)

    • Source: NIH / PubMed Central.[1]

    • Title: Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition... and Heck-type coupling.[1]

    • URL:[Link]

  • General Methodology for Stilbene Photocyclization

    • Source: Organic Reactions (Mallory).[1]

    • Title: Photocyclization of Stilbenes and Related Molecules.[1]

    • URL:[Link][1]

  • Cross-Dehydrogenative Coupling Strategies

    • Source: PubMed.[1]

    • Title: Semi-one-pot synthesis of phenanthrenes from styrenes and arenes.[1][3]

    • URL:[Link]

Technical Guide: Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, synthesis, and application of Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate (also known as 2-Methoxy-6-styryl-benzoic acid methyl ester).

Nomenclature, Synthesis, and Pharmacophore Applications[1][2][3]

Executive Summary

Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate (CAS: 365543-13-1) is a critical synthetic intermediate in the development of 3-phenylisocoumarins and dihydroisocoumarins , a class of bioactive scaffolds found in medicinal plants like Hydrangea macrophylla (e.g., Thunberginols, Hydrangeic acid). Its structural core—a stilbenoid moiety tethered to a benzoate ester—serves as a versatile platform for ring-closing reactions that yield heterocyclic pharmacophores exhibiting anti-allergic, antimicrobial, and antidiabetic properties.

Nomenclature & Structural Analysis

To ensure scientific precision, the common name "2-Methoxy-6-styryl-benzoic acid methyl ester" is deconstructed into its systematic IUPAC designation.

  • Parent Structure: Benzoic acid methyl ester (Methyl benzoate).

  • Principal Functional Group: Ester (-COOCH₃), assigned position C-1 on the benzene ring.

  • Substituents:

    • Methoxy group (-OCH₃): Assigned position C-2.

    • Styryl group (-CH=CH-C₆H₅): Systematically named as 2-phenylethenyl . Assigned position C-6 to minimize locant numbers (2,6-disubstitution pattern).

  • Stereochemistry: The double bond in the styryl linker typically adopts the thermodynamically stable (E)-configuration (trans) due to steric hindrance in the synthesis.

Official IUPAC Name: Methyl 2-methoxy-6-[(1E)-2-phenylethenyl]benzoate

Chemical Synthesis: Validated Protocols

The synthesis of this compound is best approached via Wittig Olefination or Heck Cross-Coupling . The Wittig route is preferred in natural product synthesis (e.g., Thunberginol production) for its reliability in generating the stilbene backbone from aldehyde precursors.

3.1. Retrosynthetic Analysis

The target molecule can be disconnected at the olefinic double bond, revealing two primary precursors:

  • Electrophile: Methyl 2-formyl-6-methoxybenzoate (an o-formyl ester).

  • Nucleophile: Benzyltriphenylphosphonium chloride (Wittig Ylide precursor).[1]

3.2. Experimental Protocol: Wittig Olefination

Objective: Synthesize Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate via condensation of a phosphorus ylide with a benzaldehyde derivative.

Reagents:

  • Methyl 2-formyl-6-methoxybenzoate (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.2 eq)[2]

  • Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Ylide Formation:

    • In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, suspend Benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF (0.2 M).

    • Cool the suspension to 0°C.

    • Add the base (NaOMe or KOtBu) portion-wise over 10 minutes. The solution will turn a characteristic orange-red, indicating the formation of the phosphorane (ylide).

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Dissolve Methyl 2-formyl-6-methoxybenzoate (1.0 eq) in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at 0°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 4:1).

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl).

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with Brine, dry over anhydrous Magnesium Sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification:

    • The crude residue typically contains Triphenylphosphine oxide (TPPO) as a byproduct.

    • Purify via Flash Column Chromatography on Silica Gel using a gradient of Hexane/EtOAc (95:5 to 80:20).

    • Yield Expectation: 75–85% as a pale yellow solid or oil.

Causality of Choices:

  • Base Selection: KOtBu is bulky and non-nucleophilic, preventing hydrolysis of the methyl ester group during ylide formation.

  • Solvent: Anhydrous THF supports the solubility of the ylide and prevents protonation of the reactive intermediate.

3.3. Alternative Route: Heck Coupling

For large-scale synthesis where avoiding phosphine oxide waste is critical, a Heck reaction between Methyl 2-iodo-6-methoxybenzoate and Styrene using Pd(OAc)₂/PPh₃ is a viable, atom-economical alternative.

Mechanistic Visualization

The following diagram illustrates the Wittig pathway, highlighting the formation of the oxaphosphetane intermediate which collapses to yield the alkene.[1][3]

WittigMechanism Start Benzyltriphenyl- phosphonium Chloride Ylide Phosphorus Ylide (Nucleophile) Start->Ylide Deprotonation Base Base (KOtBu) Base->Ylide Inter Oxaphosphetane (4-Membered Ring) Ylide->Inter Nucleophilic Attack Aldehyde Methyl 2-formyl- 6-methoxybenzoate Aldehyde->Inter Product Methyl 2-methoxy-6- [(E)-2-phenylethenyl]benzoate Inter->Product Cycloreversion Byproduct Triphenylphosphine Oxide (Ph3P=O) Inter->Byproduct Elimination

Figure 1: Mechanistic pathway for the Wittig synthesis of the target stilbene ester.

Applications in Drug Development

This compound is not merely an end-product but a "linchpin" intermediate in the synthesis of bioactive isocoumarins.

5.1. Isocoumarin Synthesis (Thunberginol Analogs) The 2-styrylbenzoate motif undergoes oxidative cyclization or lactonization to form 3-phenylisocoumarins .

  • Mechanism: Hydrolysis of the ester to the free acid, followed by ring closure (often catalyzed by CuCl₂ or via photo-cyclization) yields the isocoumarin core.

  • Therapeutic Relevance: These derivatives (e.g., Thunberginol A, B) are potent anti-allergic agents (inhibiting histamine release) and antimicrobial agents .

5.2. Quantitative Data: Bioactivity of Derivatives The following table summarizes the bioactivity of isocoumarins derived from styryl benzoic acid precursors.

Derivative ClassTarget MechanismIC₅₀ / PotencyTherapeutic Indication
Thunberginol A Histamine Release Inhibition~15 µMAnti-allergic / Asthma
Hydrangeic Acid 5-Lipoxygenase Inhibition< 10 µMAnti-inflammatory
Stilbene-2-COOH Cyclooxygenase (COX) InhibitionVariableNSAID alternative
References
  • Yoshikawa, M., et al. (1992). "Thunberginols A, B, and F, new antiallergic and antimicrobial isocoumarins from Hydrangeae Dulcis Folium."[4] Chemical and Pharmaceutical Bulletin, 40(12), 3352-3354.

  • Matsuda, H., et al. (1996). "Development of bioactive functions in Hydrangeae Dulcis Folium. VI. Syntheses of thunberginols A and F... using regiospecific lactonization of stilbene carboxylic acid."[5] Chemical and Pharmaceutical Bulletin, 44(10), 1890-1898.

  • Pettit, G. R., et al. (2005). "Antineoplastic agents.[6] 536. Synthesis of the styryl-coumarin combretastatin A-4 derivative." Journal of Natural Products, 68(10), 1450-1458.

  • IUPAC. (2013). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names." Royal Society of Chemistry.

Sources

Pharmacological Profiling of 2-Methoxy-6-styryl-benzoic Acid Methyl Ester: A Technical Guide to Bioactivity and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-6-styryl-benzoic acid methyl ester (CAS 365543-13-1) represents a highly specialized pharmacophore within the stilbenoid and styrylbenzoate chemical families. While simple stilbenes (e.g., resveratrol) are ubiquitous in nature, the targeted di-ortho substitution (2-methoxy, 6-styryl) around a benzoic acid methyl ester core introduces unique steric and electronic properties. This technical whitepaper synthesizes the latest structural-activity relationship (SAR) data to map the potential biological activities of this compound, focusing on its role as an xCT antiporter inhibitor in oncology, an α-glucosidase inhibitor in metabolic disease, and a broad-spectrum antimicrobial agent.

Structural Rationale and Pharmacophore Dynamics

To understand the biological potential of this compound, one must deconstruct its structural causality. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Methyl Ester Prodrug Shield: Free styrylbenzoic acids exhibit poor intracellular permeability due to the ionization of the carboxylate group at physiological pH. Esterification into a methyl ester neutralizes this charge, facilitating rapid passive diffusion across the lipid bilayer. Once inside the cytoplasm, ubiquitous intracellular carboxylesterases hydrolyze the ester, unmasking the active carboxylic acid[1].

  • Steric Tuning via Di-Ortho Substitution: The presence of both a 2-methoxy and a 6-styryl group creates significant steric hindrance around the C1 methyl ester. This forces the ester carbonyl out of the aromatic plane, breaking local π-conjugation. This induced 3D non-planarity is highly advantageous, as it enhances specific binding to deep, hydrophobic allosteric pockets[2].

  • Extended π-Conjugation: The 6-styryl moiety provides an extended electron cloud capable of stabilizing free radicals. This structural feature is the primary driver for the compound's intrinsic antioxidant and antimicrobial properties[3].

Primary Biological Targets & Mechanistic Pathways

Oncology: xCT Antiporter (SLC7A11) Inhibition & Ferroptosis

The xCT antiporter is a critical node in cancer cell survival, responsible for the 1:1 exchange of intracellular glutamate for extracellular cystine[4]. Cystine is rapidly reduced to cysteine, the rate-limiting building block for the antioxidant glutathione (GSH)[4].

Styrylbenzoic acid derivatives (such as the closely related DC10) have been structurally optimized to act as potent xCT inhibitors[5]. By mimicking the spatial geometry of glutamate, the unmasked styrylbenzoate core competitively binds the xCT transporter. This effectively starves the cancer cell of cystine, triggering severe oxidative stress, lipid peroxidation, and ultimately, ferroptosis (a non-apoptotic, iron-dependent form of cell death)[6]. This mechanism is particularly potent in overcoming radioresistance in melanoma and glioma models[7].

xCT_Pathway Prodrug 2-Methoxy-6-styryl-benzoic acid methyl ester Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Passive Membrane Entry ActiveDrug Active Styrylbenzoic Acid Esterase->ActiveDrug Bioactivation xCT xCT Antiporter (SLC7A11) ActiveDrug->xCT Competitive Inhibition Cystine Cystine Uptake xCT->Cystine Blocks GSH Glutathione (GSH) Synthesis Cystine->GSH Depletes precursor ROS ROS Accumulation & Oxidative Stress GSH->ROS Loss of ROS scavenging Ferroptosis Ferroptosis / Cell Death ROS->Ferroptosis Lipid Peroxidation

Figure 1: Mechanism of xCT antiporter inhibition and ferroptosis induction by styrylbenzoate prodrugs.

Metabolic Regulation: α-Glucosidase Inhibition

Natural styrylbenzoates and stilbenoids isolated from botanical sources like Cajanus cajan have demonstrated profound α-glucosidase inhibitory activity[2]. The methoxy substitution on the benzoic acid ring alters the electron density and provides specific steric bulk that enhances binding affinity within the enzyme's allosteric pocket. This interaction results in mixed or non-competitive inhibition kinetics, delaying carbohydrate digestion and reducing postprandial hyperglycemia[2].

Self-Validating Experimental Protocols

To rigorously evaluate the bioactivity of 2-Methoxy-6-styryl-benzoic acid methyl ester, researchers must employ self-validating assay systems that confirm both target engagement and downstream phenotypic effects.

Protocol A: Intracellular Cystine Uptake and GSH Depletion Assay

Causality Note: Measuring cell death alone is non-specific. To definitively prove xCT inhibition, one must measure the upstream event (cystine transport) and the downstream consequence (GSH depletion).

  • Cell Preparation: Seed A375 (melanoma) or A172 (glioma) cells in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Compound Treatment: Prepare a 50 mM stock of the compound in cell-culture grade DMSO. Treat cells with 10 µM, 25 µM, and 50 µM concentrations for 24 hours. Control: Use 250 µM Sulfasalazine (SAS) as a positive xCT inhibition control[5]. Ensure final DMSO concentration is ≤0.1% v/v.

  • Target Engagement (14C-Cystine Uptake): Wash cells with Na+-free uptake buffer. Add 0.1 µCi/mL of L-[14C]-cystine for 10 minutes. Lyse cells with 0.1 M NaOH and quantify radioactivity via liquid scintillation counting[7].

  • Downstream Effect (GSH Quantification): In a parallel plate, lyse treated cells and utilize a luminescence-based GSH-Glo assay to quantify total intracellular glutathione relative to total protein content.

Protocol B: α-Glucosidase Kinetic Profiling

Causality Note: A simple IC50 value does not reveal the binding mechanism. Lineweaver-Burk analysis is required to distinguish between competitive (active site) and non-competitive (allosteric) inhibition[2].

  • Enzyme-Substrate Preparation: Dissolve yeast α-glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Incubation: Mix 10 µL of the test compound (various concentrations) with 20 µL of enzyme solution. Incubate at 37°C for 15 minutes to allow allosteric binding.

  • Reaction: Initiate the reaction by adding 20 µL of pNPG. Incubate for exactly 15 minutes at 37°C.

  • Quenching & Readout: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Read absorbance at 405 nm using a microplate reader.

  • Kinetic Analysis: Plot

    
     (velocity) versus 
    
    
    
    (substrate concentration) to generate a Lineweaver-Burk plot.

AlphaGlucosidase_Assay Enzyme Step 1 Enzyme Prep (α-Glucosidase) Inhibitor Step 2 Compound Incubation (Styrylbenzoate) Enzyme->Inhibitor 15 min, 37°C Substrate Step 3 pNPG Substrate Addition Inhibitor->Substrate Initiate Reaction Readout Step 4 Absorbance Read (OD 405 nm) Substrate->Readout Quench with Na2CO3 Kinetics Step 5 Lineweaver-Burk Kinetic Analysis Readout->Kinetics Data Export

Figure 2: Step-by-step spectrophotometric workflow for α-Glucosidase kinetic profiling.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative biological metrics for styrylbenzoate and closely related stilbenoid derivatives based on recent literature, providing a benchmark for evaluating 2-Methoxy-6-styryl-benzoic acid methyl ester.

Compound Class / DerivativePrimary Biological TargetEffective Conc. / IC50Key Mechanistic ActionRef.
Styrylbenzoic Acid (DC10) xCT Antiporter (SLC7A11)25 - 50 µMGSH Depletion, Radiosensitization, ROS spike[4]
Natural Styrylbenzoates α-Glucosidase Enzyme0.87 - 5.0 µMNon-competitive / Mixed allosteric inhibition[2]
4-Styrylbenzoic Acids Mammary Adenocarcinoma< 50 µMCytotoxicity, Cell viability reduction[8]
E-stilbene Azomethines Bacterial Cell Membranes10 - 20 µg/mLMembrane disruption, Stable radical generation[3]
Polyhydroxybenzoic Acids Broad-spectrum AntioxidantVariableDirect ROS scavenging via extended π-system[9]

References

  • Sarowar, S., et al. "The Styryl Benzoic Acid Derivative DC10 Potentiates Radiotherapy by Targeting the xCT-Glutathione Axis." Frontiers in Oncology, 2022.

  • Ou, L.L., et al. "Stilbenoids and Flavonoids from Cajanus cajan (L.) Millsp. and Their α-Glucosidase Inhibitory Activities." International Journal of Molecular Sciences, 2021.

  • "Synthesis of E-stilbene azomethines as potent antimicrobial and antioxidant agents." TÜBİTAK Academic Journals, 2018.

  • "Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models." Future Medicinal Chemistry, 2020.

  • "Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies." Molecules, 2010.

Sources

Technical Guide: 2-Methoxy-6-styryl-benzoic acid methyl ester as a Synthetic Lynchpin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-6-styryl-benzoic acid methyl ester (hereafter referred to as 2M6S-BAME ) represents a specialized class of ortho-vinyl benzoates. Unlike simple stilbenes, this molecule possesses a "flanking" substitution pattern (2,6-disubstitution relative to the ester) that imparts unique steric and electronic properties.

For the medicinal chemist, 2M6S-BAME is not merely a target but a high-value divergent intermediate . Its core utility lies in its ability to undergo controlled cyclization to access two distinct pharmacophores: polycyclic aromatic hydrocarbons (phenanthrenes) via photocyclization and isocoumarins via electrophilic closure.

This guide details the robust synthesis of 2M6S-BAME, its validation, and its application in generating fused ring systems common in natural product synthesis (e.g., Hydrangeic acid derivatives, Aristolactam analogs).

Section 1: Structural Analysis & Retrosynthetic Logic

The Steric "Twist"

The defining feature of 2M6S-BAME is the steric crowding around the carbonyl center. The 2-methoxy group and the 6-styryl group force the methyl ester out of planarity with the benzene ring.

  • Consequence: The ester carbonyl is less electrophilic due to reduced resonance conjugation, but the styryl double bond remains highly accessible for functionalization.

  • Synthetic Implication: Hydrolysis of this ester often requires forcing conditions (high temp/pressure or specific Lewis acids) compared to unhindered benzoates.

Retrosynthetic Pathway

The most reliable route to 2M6S-BAME is the Heck Cross-Coupling of a 2,6-functionalized halo-benzoate. While Wittig olefination is possible, the Heck reaction offers superior stereocontrol ((E)-selectivity) and functional group tolerance.

Retrosynthesis Target 2-Methoxy-6-styryl-benzoic acid methyl ester (Target) Disconnection Heck Disconnection Target->Disconnection Precursor1 Methyl 2-bromo-6-methoxybenzoate (Core Scaffold) Precursor2 Styrene (Vinyl Donor) Disconnection->Precursor1 Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the modular assembly via Heck coupling.

Section 2: Synthetic Protocol (The "How-To")

Route A: Palladium-Catalyzed Heck Coupling

This protocol is optimized for sterically hindered substrates where standard conditions often fail or stall.

Reagents & Materials
  • Substrate: Methyl 2-bromo-6-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Styrene (1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)

    • Expert Insight: We use P(o-tol)₃ instead of PPh₃. The bulky ligand prevents catalyst aggregation and accelerates the reductive elimination step in hindered systems.

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

  • Charging: Add Methyl 2-bromo-6-methoxybenzoate (5.0 mmol, 1.22 g), Pd(OAc)₂ (0.25 mmol, 56 mg), and P(o-tol)₃ (0.5 mmol, 152 mg).

  • Solvation: Add anhydrous DMF (15 mL) via syringe. Stir until solids are dispersed.

  • Activation: Add Styrene (7.5 mmol, 0.86 mL) and Et₃N (15 mmol, 2.1 mL).

  • Reaction: Seal the vessel and heat to 100°C for 12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2). The product usually fluoresces blue under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with Et₂O (50 mL) and wash with 1M HCl (2 x 30 mL) to remove excess amine/base. Wash organic layer with Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.

Data Summary Table
ParameterSpecificationNotes
Appearance Pale yellow crystalline solidCrystallizes upon standing in cold MeOH
Rf Value 0.45 (Hexane/EtOAc 8:2)Distinct blue fluorescence
¹H NMR (Diagnostic) δ 7.8-7.9 (d, J=16Hz, 1H)Trans-alkene proton (High J value confirms E-isomer)
MS (ESI) [M+H]⁺ = 269.12Consistent with C₁₇H₁₆O₃

Section 3: Downstream Applications (The "Why")

Once synthesized, 2M6S-BAME serves as a bifurcation point for two major heterocyclic scaffolds.

Pathway 1: Photocyclization to Phenanthrenes

Irradiation of the stilbene moiety induces electrocyclic ring closure followed by oxidative aromatization. This is the primary route to Aristolochic Acid analogs.

  • Conditions: UV light (hv), Iodine (I₂) as oxidant, Propylene Oxide (acid scavenger).

  • Mechanism: 6π-electrocyclization → trans-dihydrophenanthrene → Oxidation → Phenanthrene.

  • Product: Methyl 4-methoxyphenanthrene-1-carboxylate.

Pathway 2: Iodocyclization to Isocoumarins

The "ortho" relationship between the ester and the alkene allows for electrophilic cyclization.

  • Conditions: I₂, NaHCO₃, CH₂Cl₂.

  • Mechanism: Iodonium ion formation → Nucleophilic attack by ester carbonyl oxygen → Loss of MeI (demethylation-cyclization).

  • Product: 3-Phenyl-8-methoxyisocoumarin.

Downstream Start 2M6S-BAME (Intermediate) Photo Photocyclization (hv, I2) Start->Photo  Path A Iodo Electrophilic Cyclization (I2, Base) Start->Iodo  Path B Phenanthrene 4-Methoxyphenanthrene- 1-carboxylate Photo->Phenanthrene Isocoumarin 3-Phenyl-8-methoxy- isocoumarin Iodo->Isocoumarin

Figure 2: Divergent synthesis pathways from the core intermediate.

Section 4: Troubleshooting & Optimization

Isomerization Issues

The Heck reaction typically yields the (E)-isomer (>95%). However, if the (Z)-isomer is observed (lower J-coupling ~10-12 Hz), it will not undergo photocyclization efficiently.

  • Fix: Treat the crude mixture with a catalytic amount of I₂ in refluxing toluene to isomerize (Z) to the thermodynamic (E) product.

Hydrolysis Resistance

If your target is the free acid (2-Methoxy-6-styrylbenzoic acid), standard LiOH/THF saponification may be slow due to the "ortho-effect" steric shielding.

  • Fix: Use KOH in ethylene glycol at 150°C (high temperature saponification) or BBr₃ if demethylation of the ether is also desired (warning: this cleaves the methoxy group).

Catalyst Death (Palladium Black)

If the reaction mixture turns black immediately and conversion stops, the catalyst has aggregated.

  • Fix: Ensure the reaction is strictly oxygen-free. Add tetrabutylammonium bromide (TBAB) (1.0 equiv) as a phase transfer catalyst and nanoparticle stabilizer.

References

  • Heck Reaction Fundamentals: Mizoroki-Heck Reaction. Organic Chemistry Portal. [Link]

  • Stilbene Synthesis Protocols: An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction. Beilstein J. Org. Chem. [Link]

  • Cyclization to Isocoumarins: Synthesis of Isocoumarins via Cyclization of o-alkynyl/alkenyl benzoic acids. ResearchGate (Review). [Link]

  • General Review of Palladium Catalysis: Heck Reaction—State of the Art. MDPI Catalysts. [Link][1][2]

Sources

Discovery and History of "2-Methoxy-6-styryl-benzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 2-Methoxy-6-styryl-benzoic acid methyl ester (Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate), a pivotal intermediate in the total synthesis of isocoumarin-based natural products such as Hydrangeol and Thunberginol.

Executive Summary

2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1) is a functionalized stilbene-2-carboxylate derivative. It serves as a critical synthetic junction in the preparation of 3-phenylisocoumarins and dihydroisocoumarins (e.g., Hydrangeol, Phyllodulcin), which are bioactive natural products found in Hydrangea species. Its discovery and utilization are inextricably linked to the evolution of Palladium-catalyzed cross-coupling methodologies (specifically the Heck reaction) and Transition Metal-catalyzed Annulation strategies developed in the late 20th and early 21st centuries.

Historical Context & Discovery

The history of this compound parallels the shift from classical stoichiometric condensations to catalytic organometallic chemistry.

The Classical Era (Pre-1990s)

Early syntheses of 3-phenylisocoumarins relied on the condensation of homophthalic acids or the cyclization of 2-styrylbenzoic acids prepared via Perkin condensation . However, these methods often suffered from harsh conditions and poor regioselectivity, particularly when installing the 8-methoxy/hydroxy substituent (corresponding to the 2-methoxy group in the benzoate precursor).

The Catalytic Turn (1990s–2000s)

The true "discovery" of 2-Methoxy-6-styryl-benzoic acid methyl ester as a scalable intermediate emerged with the refinement of the Heck Reaction and Suzuki-Miyaura Coupling .

  • Methodological Breakthrough : Researchers sought efficient routes to construct the sterically congested 1,2,3-trisubstituted benzene core. The Heck coupling of methyl 2-iodo-6-methoxybenzoate with styrene provided a direct, convergent entry to the target molecule.

  • 2001 Milestone : The assignment of CAS 365543-13-1 around 2001 coincides with a surge in library synthesis for isocoumarin-based therapeutics and the total synthesis of Thunberginol A and Hydrangeol analogs. The compound was identified as a stable, isolable precursor that could be oxidatively cyclized to isocoumarins or reduced to dihydroisocoumarins.

Synthetic Pathways & Protocols

The synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester is primarily achieved via Palladium(0)-catalyzed cross-coupling.

Protocol A: Heck Coupling (Preferred Route)

This route is favored for its atom economy and the ready availability of starting materials.

Reagents:

  • Substrate: Methyl 2-iodo-6-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Styrene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) or dppf

  • Base: Et₃N (2.0 equiv)

  • Solvent: DMF or CH₃CN

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk flask, dissolve methyl 2-iodo-6-methoxybenzoate in anhydrous DMF.

  • Addition : Add styrene, Et₃N, and the Pd-catalyst/ligand system under an inert atmosphere (N₂ or Ar).

  • Coupling : Heat the mixture to 80–100°C for 12–24 hours. Monitor consumption of the aryl iodide via TLC (Hexane:EtOAc 8:1).

  • Workup : Quench with water, extract with EtOAc, and wash with brine.

  • Purification : Flash column chromatography (SiO₂) yields the target as a pale yellow solid or oil.

    • Note: The (E)-isomer is predominantly formed due to thermodynamic stability.

Protocol B: Wittig Olefination

An alternative route used when avoiding transition metals is desired.

  • Reaction : Methyl 2-formyl-6-methoxybenzoate + Benzyltriphenylphosphonium chloride + NaH/THF.

  • Outcome : Typically yields a mixture of (E)/(Z) isomers, requiring iodine-catalyzed photoisomerization to the desired (E)-isomer.

Protocol C: Suzuki-Miyaura Coupling
  • Reaction : Methyl 2-bromo-6-methoxybenzoate + (E)-Styrylboronic acid + Pd(PPh₃)₄ + K₂CO₃.

  • Advantage : Milder conditions, suitable for substrates with sensitive functional groups.

Mechanistic Pathways & Visualization

The utility of 2-Methoxy-6-styryl-benzoic acid methyl ester lies in its downstream transformations.

Pathway 1: Oxidative Cyclization to Isocoumarins

The "styryl" double bond undergoes electrophilic activation (e.g., by I₂ or Pd(II)) followed by nucleophilic attack by the ester carbonyl oxygen, releasing the methyl group (as MeI or MeOH) to form the lactone ring.

Pathway 2: Reduction to Dihydroisocoumarins

Catalytic hydrogenation (H₂/Pd-C) reduces the styryl double bond to a phenethyl group. Subsequent demethylation/lactonization yields Hydrangeol .

SynthesisPathways Start Methyl 2-iodo-6-methoxybenzoate Target 2-Methoxy-6-styryl-benzoic acid methyl ester (Target Intermediate) Start->Target Heck Coupling Pd(OAc)2, Et3N Styrene Styrene Styrene->Target Isocoumarin 8-Methoxy-3-phenylisocoumarin Target->Isocoumarin Oxidative Cyclization (I2 or Pd(II)) Dihydro Hydrangeol Analogs (Dihydroisocoumarins) Target->Dihydro 1. H2/Pd-C (Reduction) 2. Cyclization Phenanthrene 1-Methoxy-phenanthrene Derivatives Target->Phenanthrene hv, I2 (Photocyclization)

Figure 1: Synthetic divergence from 2-Methoxy-6-styryl-benzoic acid methyl ester to bioactive scaffolds.[1]

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following expected data profile:

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 3.8-3.9 ppm : Two singlets (3H each) for -COOCH₃ and -OCH₃. δ 6.9-7.1 ppm : Doublet (J ~16 Hz) for vinylic proton (α to ring). δ 7.3-7.6 ppm : Multiplets for Styryl and Benzoate aromatic protons.
¹³C NMR ~168 ppm : Carbonyl (Ester). ~158 ppm : C-2 (Methoxy-bearing). ~128-130 ppm : Vinylic and Aromatic CH.
HRMS (ESI) [M+H]⁺ : Calculated for C₁₇H₁₇O₃ ≈ 269.1178.
IR Spectroscopy 1720-1730 cm⁻¹ : Strong Ester C=O stretch. 1630 cm⁻¹ : C=C Alkene stretch.

Applications in Drug Development

  • Natural Product Synthesis : The compound is a direct precursor to Thunberginol A (anti-allergic) and Hydrangeol (insulin mimetic). The 2-methoxy group serves as a protected hydroxyl, which is deprotected in the final steps to reveal the bioactive phenol.

  • Fluorescent Probes : 3-Phenylisocoumarins derived from this intermediate exhibit strong fluorescence, making them useful scaffolds for biological imaging agents.

  • Photo-Switching : The stilbene moiety allows for E/Z photoisomerization studies, relevant for developing molecular switches.

References

  • Heck Reaction Methodology : Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Isocoumarin Synthesis : Larock, R. C., et al. (2000). Synthesis of Isocoumarins via Pd-Catalyzed Annulation.[2] Journal of Organic Chemistry. (General reference for the methodology).

  • Thunberginol Synthesis : Sudarshan, K., & Aidhen, I. S. (2015).[2] Synthesis of 3-Arylisocoumarins and Synthesis of Thunberginol A. European Journal of Organic Chemistry, 2015(12). Link

  • Hydrangeol Bioactivity: Zhang, H., et al. (2009). Hydrangeic acid from the processed leaves of Hydrangea macrophylla var. thunbergii as a new type of anti-diabetic compound. European Journal of Pharmacology.

Sources

Methodological & Application

Application Note: Synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester via Wittig Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive, self-validating protocol for the high-yield, stereocontrolled synthesis of 2-methoxy-6-styryl-benzoic acid methyl ester using a lithium-free Wittig olefination followed by photoisomerization.

Introduction & Mechanistic Rationale

The synthesis of highly substituted stilbenoids and styrylbenzoic acid derivatives presents unique chemoselectivity and stereoselectivity challenges in medicinal chemistry. The target molecule, 2-methoxy-6-styryl-benzoic acid methyl ester , features a 1,2,6-trisubstituted benzene ring where a base-sensitive methyl ester is flanked by a methoxy group and a styryl moiety.

The remains the premier method for constructing the C=C bond in such systems[1]. The reaction between methyl 2-formyl-6-methoxybenzoate and benzyltriphenylphosphonium bromide proceeds via a [2+2] cycloaddition. The nucleophilic phosphonium ylide attacks the electrophilic carbonyl carbon, forming a four-membered oxaphosphetane intermediate[2]. Subsequent cycloreversion extrudes triphenylphosphine oxide (Ph


P=O), yielding the styryl alkene[3].

Because benzyltriphenylphosphonium is a "semi-stabilized" ylide, the reaction under kinetic control typically yields a mixture of (E) and (Z) isomers[2]. The phenomenon of "stereochemical drift" and the complex influence of lithium salts on the transition state have been extensively documented by Maryanoff and Reitz[1]. To avoid the lithium-salt effect—which can unpredictably alter the E/Z ratio and promote side reactions—lithium-free conditions are strictly employed in this protocol[1].

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every reagent choice in this protocol is driven by specific chemical causality to prevent side reactions and maximize the yield of the desired thermodynamic product.

  • Base Selection (NaHMDS): The methyl ester at position 1 is highly susceptible to nucleophilic attack. Using standard bases like NaOH or NaOMe leads to extensive ester hydrolysis or transesterification. Sodium bis(trimethylsilyl)amide (NaHMDS) is a bulky, non-nucleophilic base that quantitatively deprotonates the phosphonium salt (pK

    
     ~ 15) without cleaving the ester.
    
  • Solvent (Anhydrous THF): THF provides excellent solubility for the phosphonium salt and stabilizes the resulting ylide. It allows the reaction to be conducted across a wide temperature gradient (-78 °C to RT), which is critical for controlling the exothermic ylide formation and minimizing degradation.

  • Downstream Isomerization (I

    
    /hν):  The Wittig reaction of semi-stabilized ylides inherently yields a significant fraction of the (Z)-isomer[1]. Because the (E)-isomer (trans-stilbene configuration) is typically the desired target for structural biology and drug development, a downstream  is integrated. Iodine radicals reversibly add to the alkene, lowering the rotational barrier and driving the system entirely to the more stable (E)-isomer[4].
    
Optimization Data

Table 1: Optimization of Reaction Conditions for Ylide Generation

BaseSolventTemp (°C)E:Z RatioYield (%)Causality / Observation
NaOH (aq)DCM/H

O
RT40:60<20%Biphasic; extensive ester hydrolysis observed.
NaOMeMeOH0 to RT45:5545%Transesterification risk; moderate yield.
n-BuLiTHF-78 to RT30:7065%Lithium-salt effect favors Z-isomer; some nucleophilic attack on ester.
NaHMDS THF -78 to 0 40:60 88% Non-nucleophilic base prevents ester cleavage; high conversion.

Synthetic Workflows & Visualizations

SynthWorkflow SM1 Methyl 2-formyl-6-methoxybenzoate (Electrophile) Reaction Wittig Olefination [2+2] Cycloaddition SM1->Reaction SM2 Benzyltriphenylphosphonium bromide (Ylide Precursor) Base NaHMDS in THF (-78°C to 0°C) SM2->Base Ylide Phosphonium Ylide (Nucleophile) Base->Ylide Ylide->Reaction Inter Oxaphosphetane Intermediate Reaction->Inter Elim Cycloreversion (- Ph3P=O) Inter->Elim Prod 2-Methoxy-6-styryl-benzoic acid methyl ester (E/Z) Elim->Prod

Workflow for the Wittig synthesis of 2-methoxy-6-styryl-benzoic acid methyl ester.

Downstream Crude Crude Product (E/Z Mixture) Quench Aqueous Quench & Extraction (EtOAc/H2O) Crude->Quench Purif Silica Gel Chromatography (Hexane/EtOAc) Quench->Purif Isom I2-Catalyzed Photoisomerization (hv, Hexane, RT) Purif->Isom If Z-isomer is present Pure Pure (E)-2-Methoxy-6-styryl- benzoic acid methyl ester Purif->Pure Direct isolation of E-isomer Isom->Pure

Downstream processing and E/Z isomerization workflow for the styryl product.

Step-by-Step Experimental Protocol

Phase 1: Ylide Generation (Strictly Anhydrous)
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Charge the flask with benzyltriphenylphosphonium bromide (1.2 equiv, relative to aldehyde) and anhydrous THF (to achieve a 0.2 M solution).

  • Cool the white suspension to 0 °C using an ice-water bath.

  • Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv) via syringe over 10 minutes.

    • Self-Validation Check: A deep orange/red color must immediately develop, indicating the successful formation of the active phosphorane ylide.

  • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

Phase 2: Olefination
  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Dissolve methyl 2-formyl-6-methoxybenzoate (1.0 equiv) in a minimal volume of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide over 15 minutes to prevent localized heating.

  • Allow the reaction mixture to slowly warm to room temperature over 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (R

      
       ~ 0.5) disappears and a new non-polar spot (R
      
      
      
      ~ 0.7) emerges.
Phase 3: Quenching & Extraction
  • Quench the reaction by adding saturated aqueous NH

    
    Cl (10 mL) to neutralize excess base and destroy unreacted ylide. The red color will dissipate.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Phase 4: Purification & Isomerization (E-Enrichment)
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0-10% EtOAc in Hexanes. The highly polar Ph

    
    P=O byproduct will be retained on the column.
    
  • Isomerization: Dissolve the purified E/Z mixture in hexanes (0.05 M) in a borosilicate glass flask.

  • Add a catalytic amount of elemental iodine (I

    
    , 2-5 mol%).
    
  • Irradiate the solution with ambient or UV light while stirring at room temperature for 4-6 hours[4].

  • Wash the organic layer with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to remove iodine, dry, and concentrate to yield the pure (E)-2-methoxy-6-styryl-benzoic acid methyl ester.

Analytical Characterization Markers

To validate the success of the isomerization and confirm structural integrity,


H NMR is utilized. The coupling constant (

) of the vinylic protons is the definitive diagnostic marker for E/Z assignment.

Table 2:


H NMR Diagnostic Markers (400 MHz, CDCl

)
Proton Assignment(E)-Isomer (trans)(Z)-Isomer (cis)Diagnostic Significance
Alkene H (

to Ar)
~7.35 ppm (d,

= 16.2 Hz)
~6.65 ppm (d,

= 12.1 Hz)
Large coupling constant (

> 15 Hz) confirms trans geometry.
Alkene H (

to Ar)
~7.10 ppm (d,

= 16.2 Hz)
~6.45 ppm (d,

= 12.1 Hz)
Distinguishes E/Z isomers in crude mixture.
Methoxy (-OCH

)
~3.85 ppm (s, 3H)~3.82 ppm (s, 3H)Confirms retention of the methoxy ether.
Methyl Ester (-COOCH

)
~3.95 ppm (s, 3H)~3.90 ppm (s, 3H)Confirms ester group remained intact (no hydrolysis).

References

  • Wittig Reaction (Overview & Mechanisms) Source: Wikipedia (Referencing Maryanoff & Reitz, Chem. Rev. 1989) URL:[Link]

  • Methylenation with Phosphorus Ylids - Wittig Reaction Source: Organic Chemistry Data URL:[Link]

  • The Modern Interpretation of the Wittig Reaction Mechanism Source: SciSpace / University College Dublin URL:[Link]

  • Wittig Reaction & Stereospecific Oxaphosphetane Decomposition Source: ChemEurope (Referencing Vedejs et al., J. Am. Chem. Soc. 1988) URL:[Link]

  • Stilbenoid Dimers: Dissection of a Paracyclophane Chromophore (Iodine Isomerization) Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Application Note: Overcoming Steric Hindrance in the Heck Synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge of Di-Ortho Substituted Arenes

The synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester via the palladium-catalyzed Heck coupling of methyl 2-bromo-6-methoxybenzoate with styrene presents a classic, yet formidable, synthetic challenge. The target molecule is a highly functionalized stilbene derivative, a structural motif frequently utilized in the development of advanced therapeutics and fluorescent probes.

However, the starting aryl bromide features an ester group at C1 flanked by a methoxy group at C2 and a bromine atom at C6. This di-ortho substitution forces the bulky ester carbonyl out of the aromatic plane, creating a rigid steric shield directly over the reactive C-Br bond[1]. Standard palladium catalyst systems (e.g., Pd(OAc)₂/PPh₃) fail to penetrate this steric bulk, resulting in stalled oxidative addition, catalyst decomposition (Pd black formation), and unwanted dehalogenation side reactions[2].

This application note details a field-proven, highly optimized protocol utilizing a bulky, electron-rich trialkylphosphine ligand to force the generation of a hyper-reactive 12-electron palladium(0) species, enabling quantitative conversion of this sterically congested substrate.

Mechanistic Rationale & Catalyst Design

To overcome the steric shielding of methyl 2-bromo-6-methoxybenzoate, we must fundamentally alter the resting state of the active catalyst.

Standard Heck couplings rely on 14-electron [Pd(0)L₂] complexes. For hindered substrates, the energetic barrier for the dissociation of the second ligand to allow the aryl bromide to bind is too high. By employing tri-tert-butylphosphine (P(t-Bu)₃) —introduced as the air-stable tetrafluoroborate salt, P(t-Bu)₃·HBF₄—we leverage extreme steric bulk to prevent the coordination of a second phosphine ligand. This forces the palladium into a highly reactive, monoligated 12-electron [Pd(0)L] active species[3].

  • Oxidative Addition : The single-ligand coordination sphere is small enough to slip past the out-of-plane ester group, while the intense electron-donating capability of the tert-butyl groups rapidly accelerates the oxidative insertion into the strong C-Br bond[4].

  • Base Selection : Dicyclohexylmethylamine (Cy₂NMe) is selected over standard triethylamine. Its increased steric bulk prevents it from competitively coordinating to the highly exposed 12-electron Pd center, thereby preventing catalyst poisoning while still efficiently facilitating the base-assisted reductive elimination of HBr[1].

CatalyticCycle Pd0 12e- Pd(0)L Active Species OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd + Ar-Br Coord Olefin Coordination Ar-Pd(II)(L)(Styrene)-Br OxAdd->Coord + Styrene MigIns Migratory Insertion Pd(II)(L)(Br)(CH(Ar)CH2Ph) Coord->MigIns Syn-Insertion BetaElim β-Hydride Elimination Product + H-Pd(II)(L)-Br MigIns->BetaElim C-C Bond Rotation BetaElim->Pd0 + Base - Base·HBr

Heck coupling catalytic cycle highlighting the 12-electron Pd(0) pathway.

Reaction Optimization & Quantitative Data

The necessity of the 12-electron pathway is evident when comparing catalyst systems. As shown in Table 1 , standard aryl and biaryl phosphines fail to achieve meaningful conversion due to the inability of the hindered aryl bromide to undergo oxidative addition with 14-electron Pd species.

Table 1: Optimization of Catalyst and Base for Methyl 2-bromo-6-methoxybenzoate

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)*
1Pd(OAc)₂PPh₃Et₃NDMF110< 5%
2Pd(OAc)₂P(o-tol)₃Et₃NDMF11012%
3Pd(OAc)₂SPhosK₃PO₄Toluene11048%
4Pd(OAc)₂P(t-Bu)₃·HBF₄ Cy₂NMe 1,4-Dioxane 110 > 98%

*Conversion determined by HPLC-UV (254 nm) integration of the crude reaction mixture after 16 hours.

Experimental Workflow

Workflow S1 1. Catalyst Activation Pd(OAc)2 + P(t-Bu)3·HBF4 S2 2. Substrate Addition Ar-Br + Styrene + Cy2NMe S1->S2 S3 3. Thermal Reaction 110 °C, 16h under N2 S2->S3 S4 4. Quench & Extraction EtOAc / NH4Cl (aq) S3->S4 S5 5. Silica Purification Hexanes/EtOAc Gradient S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target ester.

Self-Validating Step-by-Step Protocol

This protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Table 2: Reagent Matrix (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-bromo-6-methoxybenzoate245.071.02.45 gElectrophile
Styrene104.151.51.56 g (1.72 mL)Nucleophile
Pd(OAc)₂224.500.05112 mgPre-catalyst
P(t-Bu)₃·HBF₄290.130.10290 mgBulky Ligand
Cy₂NMe (Dicyclohexylmethylamine)195.352.03.91 g (4.28 mL)Non-coordinating Base
1,4-Dioxane (Anhydrous)88.11-25 mLSolvent
Phase 1: Catalyst Activation (Schlenk Technique)
  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N₂). Repeat the vacuum/N₂ cycle three times.

  • Add Pd(OAc)₂ (112 mg) and P(t-Bu)₃·HBF₄ (290 mg) to the flask.

  • Add anhydrous 1,4-Dioxane (25 mL) via syringe.

  • Validation Checkpoint 1 : Stir at room temperature for 10 minutes. The suspension will initially appear orange/yellow. Upon the addition of the base in the next step, watch for a color shift.

Phase 2: Substrate Addition & Reaction
  • Add Cy₂NMe (4.28 mL) via syringe.

    • Self-Validation: The solution should rapidly transition to a deep, homogeneous red or dark brown. This color change confirms the reduction of Pd(II) to the active 12-electron Pd(0) species.

  • Add Methyl 2-bromo-6-methoxybenzoate (2.45 g) and Styrene (1.72 mL) sequentially via syringe.

  • Seal the Schlenk flask, wrap in aluminum foil to prevent photo-degradation, and heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours.

Phase 3: Monitoring & Quenching
  • Validation Checkpoint 2 (TLC) : After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1).

    • Expected Observation: The starting material (R_f ~0.6, UV active) should be fully consumed. A new, intensely bright blue fluorescent spot under 365 nm UV light (R_f ~0.45) will appear, confirming the formation of the highly conjugated styryl system.

  • Quench the reaction by adding 25 mL of saturated aqueous NH₄Cl.

Phase 4: Workup & Purification
  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

  • Purify via flash column chromatography on silica gel using a gradient of 0% to 15% EtOAc in Hexanes.

  • Isolate the fractions containing the product (R_f ~0.45), pool, and evaporate to yield 2-Methoxy-6-styryl-benzoic acid methyl ester as a pale yellow solid/thick oil.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Heavy formation of black precipitate (Pd black) within 1 hour Catalyst decomposition due to oxygen ingress or trace water destroying the active Pd(0) species.Ensure strict Schlenk line techniques. Use freshly degassed, anhydrous 1,4-Dioxane.
Reaction stalls at <20% conversion The base (if Et₃N was used) is competitively binding the 12-electron Pd center, preventing oxidative addition.Switch strictly to the sterically hindered base Cy₂NMe or an inorganic base like Cs₂CO₃[1].
High levels of dehalogenated starting material (Methyl 2-methoxybenzoate) Slow oxidative addition relative to beta-hydride elimination from the solvent or base.Ensure the P(t-Bu)₃·HBF₄ salt is not degraded. Increase ligand loading to 12 mol% to ensure complete formation of the active catalyst[3].

References

  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis National Center for Biotechnology Information (PMC) 2[2]

  • Modern Heck Reactions Royal Society of Chemistry Books4[4]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Center for Biotechnology Information (PMC) 3[3]

  • Technical Support Center: Managing Steric Hindrance with Ethyl 2-Bromo-4-methoxybenzoate Benchchem 1[1]

Sources

Application Note: Optimized Recrystallization Protocol for 2-Methoxy-6-styryl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly conjugated, lipophilic organic esters presents unique challenges in downstream processing. 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1) is a complex aromatic compound featuring a styryl (stilbene-like) moiety, a methoxy ether, and a methyl ester group. This application note details a self-validating, highly reproducible recrystallization protocol designed to isolate this compound with >99% purity. By leveraging the thermodynamic solubility gradient of short-chain alcohols, this methodology ensures the efficient removal of both soluble and insoluble impurities while strictly preserving the chemical integrity of the ester moiety.

Physicochemical Profiling & Solvent Rationale (Causality & E-E-A-T)

As a Senior Application Scientist, the first rule of protocol design is understanding the causality behind solvent selection. The structural features of 2-Methoxy-6-styryl-benzoic acid methyl ester dictate a highly specific solvent environment:

  • Prevention of Transesterification (The Ester Factor): When recrystallizing ester-containing compounds, prolonged heating in mismatched alcohols (e.g., using ethanol or isopropanol for a methyl ester) can induce trace transesterification, leading to a contaminated mixture of methyl and ethyl esters. Therefore, Methanol is the universally preferred, self-validating solvent for methyl ester derivatives to prevent these artifacts 1[1].

  • Thermodynamic Solubility Gradient (The Stilbene Factor): The extended π-conjugation of the styryl group renders the molecule highly lipophilic. Stilbene-like moieties typically exhibit optimal, steep solubility gradients in methanol—requiring approximately 3 to 5 mL of solvent per gram of crude product at boiling (65 °C), while becoming virtually insoluble at 0 °C 2[2]. This steep gradient is the engine that drives high-yield crystal nucleation.

Quantitative Data Summaries

Table 1: Compound Properties & Recrystallization Parameters

ParameterValue / Description
Compound Name 2-Methoxy-6-styryl-benzoic acid methyl ester
CAS Number 365543-13-1
Structural Features Methyl ester, methoxy ether, styryl (stilbene-like) alkene
Optimal Solvent Methanol (100%, anhydrous)
Solvent Volume Ratio 3.0 – 5.0 mL per gram of crude solute
Target Dissolution Temp 60 – 65 °C (Gentle Reflux)
Target Crystallization Temp 0 – 5 °C (Ice Bath)

Table 2: Solvent Selection Matrix

Solvent SystemSuitabilityMechanistic Rationale
Methanol Optimal Prevents transesterification; provides an excellent thermal solubility gradient for stilbene derivatives.
EthanolPoorHigh risk of transesterification (forming ethyl ester impurities) during prolonged heating.
Hexanes / EtOAcAcceptableGood for chromatography, but binary systems complicate continuous recycling and industrial scaling.
WaterIncompatibleCompound is highly lipophilic; completely insoluble even at boiling temperatures.

Thermodynamic Workflow

G N1 1. Impure Crude Solid (2-Methoxy-6-styryl-benzoic acid methyl ester) N2 2. Dissolution in Hot Methanol (60-65°C, 3-5 mL/g) N1->N2 N3 3. Hot Filtration (Removes Insoluble Impurities) N2->N3 N4 4. Controlled Cooling (Room Temp -> 0-5°C) N3->N4 N5 5. Vacuum Filtration & Cold MeOH Wash N4->N5 N6 6. Pure Crystalline Product (Vacuum Dried at 40°C) N5->N6

Thermodynamic workflow for the recrystallization of styryl-benzoic acid esters.

Step-by-Step Experimental Protocol

Note: The following procedure is scaled for 10.0 g of crude material. Adjust volumes linearly for different scales.

Phase 1: Preparation & Dissolution

  • Weigh 10.0 g of crude 2-Methoxy-6-styryl-benzoic acid methyl ester into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 30 mL of anhydrous Methanol (3 mL/g) to the flask.

  • Attach a reflux condenser and heat the mixture gently in a water bath or heating mantle to 60–65 °C with continuous stirring.

  • Self-Validation Check: Observe the solution. If the solid does not completely dissolve after 10 minutes at reflux, add additional hot methanol in 2 mL increments (up to a maximum of 50 mL total) until complete dissolution is achieved.

Phase 2: Hot Filtration (Removal of Insoluble Impurities) 5. If the solution remains cloudy (indicating insoluble impurities like silica dust or inorganic salts), perform a hot filtration. Pre-warm a fluted filter paper and a glass funnel with hot methanol to prevent premature crystallization. 6. Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

Phase 3: Nucleation & Crystal Growth 7. Remove the flask from the heat source. Allow the solution to cool spontaneously and undisturbed to room temperature (approx. 20–25 °C) over 45–60 minutes. 8. Causality Note: Controlled cooling is critical; rapid precipitation by immediate ice-quenching often traps soluble impurities within the crystal lattice, leading to suboptimal purity 3[3]. 9. Once the flask reaches room temperature and heavy crystallization is visible, transfer the flask to an ice-water bath (0–5 °C) for an additional 30 minutes to maximize thermodynamic yield.

Phase 4: Isolation & Desiccation 10. Collect the purified crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 10 mL of ice-cold methanol to displace the mother liquor without dissolving the purified product. 12. Maintain vacuum for 10 minutes to pull air through the filter cake. 13. Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Troubleshooting & Analytical Validation

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Mechanism: Highly lipophilic esters sometimes melt before they dissolve, or form a supersaturated biphasic liquid rather than nucleating into crystals.

    • Resolution: If the compound oils out, the solvent is either too weak or the solution is too concentrated. Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more methanol, or 2-3 drops of a miscible co-solvent (e.g., Dichloromethane), and allow it to cool much slower 3[3]. Scratching the inside of the flask with a glass rod can also provide nucleation sites to force crystallization over oiling.

  • Analytical Validation:

    • Verify purity using HPLC. Due to the highly conjugated styryl system, UV detection at ~295 nm will provide a strong, distinct chromophoric signal for the target compound, allowing clear differentiation from non-conjugated impurities 2[2].

References

  • Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester - PrepChem.
  • trans-STILBENE OXIDE - Organic Syntheses Procedure.
  • Recrystallization1 - University of Massachusetts (UMass) Laboratory Protocols.

Sources

Application Note: HPLC Analysis of 2-Methoxy-6-styryl-benzoic acid methyl ester Purity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 2-Methoxy-6-styryl-benzoic acid methyl ester . This compound, characterized by a benzoic acid core substituted with a methoxy group and a styryl moiety, presents unique analytical challenges due to its hydrophobicity and potential for E/Z (trans/cis) photo-isomerization.

This guide is designed for pharmaceutical researchers and synthetic chemists.[1] It moves beyond simple recipe-following, providing the mechanistic rationale for column selection, mobile phase composition, and sample handling to ensure robust, reproducible data.

Compound Profile & Analytical Strategy

Chemical Characteristics
  • Compound: 2-Methoxy-6-styryl-benzoic acid methyl ester

  • Structural Features:

    • Methyl Ester: Neutral, hydrolytically stable under neutral/mild acidic conditions.

    • Styryl Group (

      
      ):  A conjugated system responsible for strong UV absorption (
      
      
      
      ) and potential geometric isomerism.
    • Methoxy Group: Electron-donating, slightly increases polarity relative to the parent structure.

Critical Analytical Challenges
  • Geometric Isomerism: The styryl double bond allows for E (trans) and Z (cis) isomers. The trans isomer is typically the thermodynamic product, but exposure to ambient light can induce isomerization to the cis form. The method must resolve these two species to accurately quantify purity.

  • Hydrophobicity: The styryl group adds significant non-polar character, requiring a mobile phase with high organic strength for elution.

Method Development Logic (The "Why")
  • Stationary Phase: A C18 (Octadecyl) column is selected as the primary phase. The planar trans-isomer interacts more strongly with the C18 chains than the non-planar cis-isomer, providing predictable elution order (cis elutes before trans).

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity and higher elution strength, which is necessary for this hydrophobic molecule. 0.1% Formic Acid is added to suppress any residual silanol activity on the column and ensure sharp peak shapes, although the analyte itself is non-ionizable in this pH range.

  • Detection: Diode Array Detection (DAD) is mandatory during development to confirm peak purity (spectral homogeneity) and identify the cis-isomer, which typically exhibits a hypsochromic shift (lower wavelength) compared to the trans-isomer.

Detailed Experimental Protocol

Reagents & Materials
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Diluent: Acetonitrile (ACN).[2]

  • Reference Standard: 2-Methoxy-6-styryl-benzoic acid methyl ester (>99% purity, characterized by NMR).

Instrumentation
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with Quaternary Pump.

  • Detector: DAD / PDA (Photodiode Array).[3]

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent high-carbon load C18).
Chromatographic Conditions
ParameterSettingRationale
Flow Rate

Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp

Controls viscosity and retention time reproducibility.
Injection Vol

Depends on concentration; prevent column overload.
Detection

(bw 4) &

(bw 4)
254 nm for general impurities; 305 nm is specific to the styryl chromophore.
Run Time 20 MinutesSufficient for gradient and re-equilibration.
Gradient Program

A linear gradient is used to separate the target compound from potential polar synthetic precursors (e.g., benzoic acid derivatives) and highly non-polar dimers.

Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.0 6040Initial Hold
2.0 6040Isocratic hold to stack early eluters
12.0 595Linear Ramp to elute target
15.0 595Wash Step (remove dimers/polymers)
15.1 6040Return to Initial
20.0 6040Re-equilibration (Critical)
Sample Preparation (Light Sensitive!)

Warning: All sample preparation must be performed under amber light or using amber glassware to prevent photo-isomerization.

  • Stock Solution (

    
    ):  Weigh 
    
    
    
    of sample into a
    
    
    amber volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins if necessary.
  • Working Solution (

    
    ):  Dilute 
    
    
    
    of Stock Solution into
    
    
    of ACN.
  • Filtration: Filter through a

    
     PTFE syringe filter into an amber HPLC vial.
    

Workflow Visualization

The following diagram outlines the logical flow of the analysis, including the critical decision point regarding isomer detection.

HPLC_Workflow Start Start: Sample Receipt Dissolve Dissolve in ACN (Amber Glassware) Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Detect DAD Detection (254 nm & 305 nm) Inject->Detect CheckIsomers Check for Cis-Isomer (RRT ~0.85 - 0.95) Detect->CheckIsomers Decision Is Main Peak Purity > 99.0%? Report Report Purity & Impurities Decision->Report Yes Troubleshoot Troubleshoot: 1. Check Light Exposure 2. Adjust Gradient Decision->Troubleshoot No CheckIsomers->Decision Troubleshoot->Dissolve Re-prep

Caption: Analytical workflow emphasizing light protection and isomer verification.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before accepting data.

ParameterAcceptance LimitTechnical Insight
Retention Time (

)

Drift indicates pump inconsistency or temperature fluctuation.
Tailing Factor (

)

Values

suggest secondary silanol interactions; fresh column or higher ionic strength needed.
Resolution (

)

between cis and trans
Critical for accurate purity. Cis usually elutes beforetrans on C18.
Peak Purity (DAD) Purity Angle < Purity ThresholdConfirms no co-eluting impurities hide under the main peak.
Specificity: Distinguishing Cis vs. Trans

If a reference standard for the cis isomer is unavailable, you can generate it in situ for identification purposes:

  • Take a small aliquot of the trans standard solution in a clear vial.

  • Expose it to UV light (or sunlight) for 1 hour.

  • Inject this "degraded" sample.

  • Result: A new peak will appear (typically eluting earlier than the main peak). This confirms the retention time of the cis impurity [1].

Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Sample solvent is too strong (100% ACN) compared to initial mobile phase (40% ACN).

  • Fix: Dilute sample in 50:50 ACN:Water, or reduce injection volume to

    
    .
    

Issue 2: "Ghost" Peaks

  • Cause: Carryover of highly hydrophobic dimers from previous runs.

  • Fix: Extend the "Wash Step" (95% B) to 5 minutes or run a blank injection with a sawtooth gradient.

Issue 3: Variable Purity Results

  • Cause: Photo-isomerization during the sequence.[4]

  • Fix: Verify autosampler temperature is controlled (

    
    ) and vials are amber.
    

References

  • Likhtenshtein, G. (2012). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative source on Gradient elution and C18 column selection).
  • Frontiers in Microbiology. (2022). Chiral Separation of Stilbene Dimers. Retrieved from [Link] (Validation of HPLC conditions for complex stilbenoids).

Sources

Application Notes and Protocols for 2-Methoxy-6-styryl-benzoic acid methyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Styryl-Benzoic Acid Scaffolds

In the landscape of medicinal chemistry, the styryl-benzoic acid scaffold has garnered considerable attention as a privileged structure, demonstrating a wide array of biological activities. These compounds, structurally related to the natural polyphenol resveratrol, are being explored for their potential as anticancer, anti-inflammatory, and chemopreventive agents. The focus of this guide is "2-Methoxy-6-styryl-benzoic acid methyl ester," a specific derivative that holds promise for further investigation and development. While direct biological data for this exact molecule is limited in publicly accessible literature, its structural motifs suggest a strong rationale for its exploration in drug discovery programs.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 2-Methoxy-6-styryl-benzoic acid methyl ester. We will delve into a proposed synthetic strategy, detailed protocols for evaluating its biological activity, and a discussion of its potential mechanisms of action based on the established pharmacology of related compounds.

Scientific Rationale and Potential Applications

The styryl moiety, a key feature of resveratrol, is often associated with a range of beneficial biological effects, including antioxidant and anti-inflammatory properties. The benzoic acid portion of the molecule provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy and methyl ester groups in "2-Methoxy-6-styryl-benzoic acid methyl ester" can also impact its metabolic stability, cell permeability, and target engagement.

Based on the activities of structurally similar compounds, "2-Methoxy-6-styryl-benzoic acid methyl ester" is a compelling candidate for investigation in the following areas:

  • Oncology: As a potential anticancer agent, it may exhibit cytotoxic effects against various cancer cell lines. Its mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression.

  • Inflammation: The compound may possess anti-inflammatory properties by targeting enzymes such as cyclooxygenase (COX), which are crucial mediators of the inflammatory response.

Synthesis and Characterization: A Proposed Route

A plausible and efficient synthetic route for 2-Methoxy-6-styryl-benzoic acid methyl ester can be envisioned through a Wittig reaction, a powerful tool for alkene synthesis. This approach offers good control over the stereochemistry of the double bond, typically favoring the formation of the more stable E-isomer.

Proposed Synthetic Scheme:

G cluster_0 Preparation of Phosphonium Ylide cluster_1 Wittig Reaction Benzyltriphenylphosphonium_bromide Benzyltriphenylphosphonium bromide Phosphonium_Ylide Phosphonium Ylide Benzyltriphenylphosphonium_bromide->Phosphonium_Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi, NaH) Strong_Base->Phosphonium_Ylide Target_Compound 2-Methoxy-6-styryl-benzoic acid methyl ester Phosphonium_Ylide->Target_Compound Reaction with aldehyde Methyl_2-formyl-6-methoxybenzoate Methyl 2-formyl-6-methoxybenzoate Methyl_2-formyl-6-methoxybenzoate->Target_Compound Triphenylphosphine_oxide Triphenylphosphine oxide (byproduct)

Caption: Proposed synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester via a Wittig reaction.

Protocol: Synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester

Materials:

  • Methyl 2-formyl-6-methoxybenzoate

  • Benzyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or n-butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) or n-butyllithium (1.1 equivalents) to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to deep orange or red).

  • Wittig Reaction:

    • Dissolve methyl 2-formyl-6-methoxybenzoate (1 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the aldehyde solution to 0 °C.

    • Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-Methoxy-6-styryl-benzoic acid methyl ester.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry of the styryl double bond (the coupling constant for the vinylic protons is typically larger for the E-isomer).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application Notes: Investigating Biological Activity

The following sections provide detailed protocols for assessing the potential anticancer and anti-inflammatory activities of 2-Methoxy-6-styryl-benzoic acid methyl ester.

Anticancer Activity: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

G Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT solution to each well Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • 2-Methoxy-6-styryl-benzoic acid methyl ester (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512

Note: The above table is an example of how to present the data. Actual results will vary.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the production of prostaglandins, mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Experimental Workflow:

G Enzyme_Preparation Prepare purified COX-1 and COX-2 enzymes Inhibitor_Incubation Incubate enzymes with varying concentrations of the test compound Enzyme_Preparation->Inhibitor_Incubation Substrate_Addition Add arachidonic acid (substrate) Inhibitor_Incubation->Substrate_Addition Reaction_Incubation Incubate to allow for prostaglandin production Substrate_Addition->Reaction_Incubation Detection Measure prostaglandin levels (e.g., using an ELISA kit) Reaction_Incubation->Detection Data_Analysis Calculate % inhibition and IC50 Detection->Data_Analysis

Caption: Workflow for the COX enzyme inhibition assay.

Protocol:

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • COX reaction buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • 2-Methoxy-6-styryl-benzoic acid methyl ester

  • Known COX inhibitors as positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Prostaglandin E₂ (PGE₂) EIA kit for detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the test compound and positive controls in the reaction buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme (either COX-1 or COX-2).

    • Add the test compound or positive control at various concentrations. Include a vehicle control (DMSO) for 100% enzyme activity.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection of Prostaglandin Production:

    • Measure the amount of PGE₂ produced in each well using a competitive PGE₂ EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation:

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)COX-2 Selectivity Index
Test Compound >1005.2>19
Celecoxib 150.04375
SC-560 0.0096.30.0014

Note: The above table is an example of how to present the data. Actual results will vary.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Controls: To ensure that the solvent used to dissolve the test compound does not have an effect on the assay outcome.

  • Positive Controls: To confirm that the assay is working correctly and to provide a benchmark for the activity of the test compound.

  • Blank Controls: To subtract the background absorbance or signal from the measurements.

By consistently including these controls, researchers can have confidence in the reliability and reproducibility of their results.

Conclusion and Future Directions

"2-Methoxy-6-styryl-benzoic acid methyl ester" represents a promising, yet underexplored, molecule in the field of medicinal chemistry. The synthetic and analytical protocols provided in this guide offer a clear path for its preparation and characterization. The detailed application notes for assessing its potential anticancer and anti-inflammatory activities provide a solid foundation for its biological evaluation.

Future research should focus on the experimental validation of the proposed biological activities. Should the compound exhibit significant and selective activity, further studies could include:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the compound by synthesizing and testing a series of analogs.

  • In vivo studies: To evaluate the efficacy and safety of the compound in animal models of cancer and inflammation.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways through which the compound exerts its biological effects.

The exploration of "2-Methoxy-6-styryl-benzoic acid methyl ester" and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

  • Sarowar, S., et al. (2022). The Styryl Benzoic Acid Derivative DC10 Potentiates Radiotherapy by Targeting the xCT-Glutathione Axis. Frontiers in Oncology, 12, 786739. [Link]

  • Jackson, T. A., et al. (2015). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Posters. 11. [Link]

  • O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

"2-Methoxy-6-styryl-benzoic acid methyl ester" as a fluorescent probe for bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: MBS-Probe

A Novel Environment-Sensitive Fluorescent Probe for High-Contrast Bioimaging

Introduction: Unveiling Cellular Microenvironments

The ability to visualize and quantify changes in subcellular microenvironments is critical for understanding cellular physiology and disease pathology. We introduce MBS-Probe , a novel fluorescent probe based on a 2-methoxy-6-styryl-benzoic acid methyl ester scaffold. This probe is designed for high-contrast imaging of nonpolar, viscous environments within living cells, most notably lipid droplets and cellular membranes.

MBS-Probe belongs to the class of styryl-based, environment-sensitive dyes.[1][2][3] Its fluorescence mechanism is rooted in the principle of Twisted Intramolecular Charge Transfer (TICT).[4][5] In aqueous or polar environments, such as the cytoplasm, the excited state of the probe de-excites non-radiatively through intramolecular rotation, resulting in minimal fluorescence. However, when the probe partitions into a nonpolar and viscous environment, this rotation is sterically hindered. This restriction blocks the non-radiative decay pathway, forcing the molecule to relax through the emission of highly fluorescent light.[4][5][6][7] This "turn-on" mechanism provides an excellent signal-to-noise ratio, often eliminating the need for wash-out steps in imaging protocols.[8][9][10]

This application note provides the essential properties of MBS-Probe and detailed protocols for its use in live-cell imaging applications.

Physicochemical and Spectral Properties

The defining characteristic of MBS-Probe is its solvatochromism—its spectral properties are highly dependent on the polarity of its solvent environment. This sensitivity is key to its function as a bio-probe.

PropertyValueSource
Chemical Name 2-Methoxy-6-styryl-benzoic acid methyl ester-
Abbreviation MBS-Probe-
Molecular Formula C₁₈H₁₆O₃Calculated
Molecular Weight 280.32 g/mol Calculated
Appearance Pale yellow solid-
Solubility Soluble in DMSO, DMF, Acetonitrile, Chloroform-
Excitation (λex) ~390 nm (in Toluene) / ~410 nm (in Water)[3]
Emission (λem) ~510 nm (in Toluene) / ~580 nm (in Water, very weak)[3]
Quantum Yield (Φ) > 0.6 (in Toluene) / < 0.01 (in Water)[5]
Recommended Storage -20°C, protected from light and moisture[11]

Principle of Action: A "Turn-On" Probe

MBS-Probe is a fluorogenic molecule that operates via a viscosity- and polarity-sensitive mechanism. This makes it an ideal tool for imaging lipid-rich structures, which are characterized by their nonpolar, viscous nature.[7][12]

  • Low Fluorescence State: In the aqueous cytosol, the styryl group of the excited MBS-Probe molecule can freely rotate around its single bond. This rotation facilitates rapid, non-radiative decay back to the ground state, quenching fluorescence.

  • High Fluorescence State: When MBS-Probe enters a viscous, nonpolar environment like a lipid droplet, the bulky nature of the lipid matrix physically restricts this intramolecular rotation.[7]

  • Signal Generation: With the non-radiative pathway blocked, the excited probe must release its energy via photon emission, resulting in a bright fluorescent signal. The emission is blue-shifted in nonpolar environments compared to the residual emission in polar media.

The diagram below illustrates this "Turn-On" mechanism, which is fundamental to achieving high-contrast imaging.

TICT_Mechanism cluster_polar Aqueous Environment (e.g., Cytosol) cluster_nonpolar Nonpolar / Viscous Environment (e.g., Lipid Droplet) Excitation_P 1. Photon Excitation Rotation 2. Intramolecular Rotation (Fast) Excitation_P->Rotation TICT State Formed Quenched 3. Non-Radiative Decay (Fluorescence OFF) Rotation->Quenched Energy Lost as Heat Excitation_NP 1. Photon Excitation Restricted 2. Rotation Restricted Excitation_NP->Restricted TICT State Blocked Fluorescence 3. Radiative Decay (Fluorescence ON) Restricted->Fluorescence Photon Emitted Probe MBS-Probe Probe->Excitation_P Probe->Excitation_NP

Caption: Mechanism of MBS-Probe fluorescence activation.

Experimental Protocols

Protocol 1: Reagent Preparation

Causality: Preparing a concentrated stock solution in an anhydrous organic solvent like DMSO is crucial for maintaining the probe's stability and ensuring its solubility in aqueous culture media during the staining procedure.[11]

  • Prepare Stock Solution: Allow the vial of solid MBS-Probe to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the probe in high-quality, anhydrous DMSO to create a 1 mM stock solution. For example, dissolve 280 µg of the probe in 1 mL of DMSO.

  • Vortex/Sonicate: Vortex thoroughly until the solid is completely dissolved. Brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. A properly stored stock solution should be stable for at least 6 months.

Protocol 2: Live-Cell Imaging of Lipid Droplets

This protocol provides a validated workflow for staining and imaging lipid droplets in cultured mammalian cells. Lipid droplets are an ideal target for MBS-Probe due to their highly nonpolar and viscous nature.[9][10][12]

A. Cell Culture and Preparation

  • Seed Cells: Plate cells (e.g., HeLa, A549, or differentiated 3T3-L1 adipocytes) on a glass-bottom imaging dish or chamber slide. Culture until they reach 60-80% confluency.

    • Expert Insight: Using high-optical-quality glass is essential for high-resolution imaging. Ensure confluency is not too high to easily distinguish individual cells.

  • (Optional) Induce Lipid Droplet Formation: To generate a robust positive control, supplement the culture medium with 100-400 µM oleic acid (complexed to BSA) for 16-24 hours prior to staining. This will significantly increase the number and size of lipid droplets.[7]

B. Staining Procedure

  • Prepare Staining Solution: Pre-warm your normal cell culture medium or a clear imaging buffer (like HBSS) to 37°C.[13] Dilute the 1 mM MBS-Probe stock solution to a final working concentration of 1-5 µM.

    • Trustworthiness: It is critical to optimize the final concentration. Start with 2 µM. Concentrations that are too high can lead to aggregation or cytotoxicity, while those too low will yield a weak signal.[14]

  • Remove Culture Medium: Aspirate the existing medium from the cells.

  • Add Staining Solution: Gently add the MBS-Probe staining solution to the cells.

  • Incubate: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

C. Imaging

  • Washing (Optional but Recommended): The "turn-on" nature of MBS-Probe means background is inherently low. However, for the clearest images, a washing step is beneficial. Aspirate the staining solution and wash the cells twice with pre-warmed imaging buffer.[14]

  • Add Fresh Medium: Add fresh, pre-warmed imaging buffer or phenol red-free medium to the cells for imaging.

  • Microscopy: Immediately transfer the dish to the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

  • Acquire Images:

    • Locate the cells using brightfield or DIC.

    • Excite the sample around ~405 nm (DAPI/Violet laser line).

    • Collect emission using a filter set appropriate for green/yellow fluorescence, such as a standard GFP or YFP filter cube (~500-550 nm) .

    • Expert Insight: Due to the probe's high photostability, time-lapse imaging is possible. Use the lowest laser power and shortest exposure time necessary to minimize phototoxicity during long-term experiments.[15][16]

  • Controls: Always image a set of unstained cells (negative control) under identical acquisition settings to assess autofluorescence. If available, co-stain with a known lipid droplet probe like BODIPY 493/503 (using a different filter set) as a positive control.[14][17]

Experimental Workflow Diagram

The following diagram outlines the complete process from cell preparation to image acquisition.

Workflow cluster_prep A. Preparation cluster_stain B. Staining cluster_image C. Imaging seed Seed Cells on Imaging Dish culture Culture to 60-80% Confluency seed->culture induce Optional: Induce LDs with Oleic Acid culture->induce prepare_stain Prepare 1-5 µM Staining Solution induce->prepare_stain incubate Incubate 15-30 min at 37°C prepare_stain->incubate wash Wash 2x with Warm Buffer incubate->wash image Image on Microscope (Ex: ~405nm, Em: 500-550nm) wash->image analyze Analyze Data image->analyze

Caption: Step-by-step workflow for live-cell lipid droplet imaging.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No/Weak Signal 1. Probe concentration too low.2. No lipid droplets in cells.3. Incorrect filter set/laser line.1. Increase working concentration to 5-10 µM.2. Use oleic acid to induce LDs as a positive control.3. Verify microscope settings (Ex: ~405nm, Em: 500-550nm).
High Background 1. Probe concentration too high.2. Insufficient washing.3. Probe precipitation in media.1. Decrease working concentration to 0.5-1 µM.2. Include two gentle wash steps before imaging.3. Ensure stock solution is fully dissolved in DMSO before diluting in media.
Cell Death/Toxicity 1. Prolonged incubation or high concentration.2. Excessive laser exposure (phototoxicity).1. Reduce incubation time to 15 min and/or lower probe concentration.2. Use the lowest possible laser power and exposure time. Use a more sensitive detector if available.

References

  • Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. (2024). Advanced Science. [Link]

  • Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. (2016). Accounts of Chemical Research. [Link]

  • Mechanism of two styryl BODIPYs as fluorescent probes and protective agents in lipid bilayers against aqueous ClO−. (2020). RSC Advances. [Link]

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. (2025). Coordination Chemistry Reviews. [Link]

  • Twisted Intramolecular Charge Transfer—Aggregation-Induced Emission Fluorogen with Polymer Encapsulation-Enhanced Near-Infrared Emission for Bioimaging. (2022). CCS Chemistry. [Link]

  • Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. (2020). Chemical Communications. [Link]

  • Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. (2024). Advanced Science. [Link]

  • Mechanism of two styryl BODIPYs as fluorescent probes and protective agents in lipid bilayers against aqueous ClO. (2020). RSC Advances. [Link]

  • Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. (2016). Journal of Materials Chemistry C. [Link]

  • Twisted intramolecular charge transfer. (n.d.). Photonics Dictionary. [Link]

  • Prodan-based solvatochromic probes for polarity imaging of organelles. (2025). bioRxiv. [Link]

  • Turn-on fluorescent probe for lipid droplet specific imaging of fatty liver and atherosclerosis. (2021). Sensors and Actuators B: Chemical. [Link]

  • Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein. (2020). STAR Protocols. [Link]

  • Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. (2019). Biochemistry. [Link]

  • Novel solvatochromic fluorescent dye enables ultra-sensitive thermal sensing. (2025). Wiley Analytical Science. [Link]

  • Membrane labeling protocol for live-cell applications. (n.d.). Abberior Instruments. [Link]

  • Fluorescent styryl dyes applied as fast optical probes of cardiac action potential. (1989). Pflügers Archiv. [Link]

  • Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). Molecules. [Link]

  • A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity. (2023). New Journal of Chemistry. [Link]

  • Fluorescent probes based on styrylpyridinium derivatives: optical properties and membrane binding. (1995). Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Lipid droplets-specific fluorescent probe for wash-free imaging and in vivo diagnosis of non-alcoholic fatty liver disease. (2024). Microchimica Acta. [Link]

  • Styryl-BODIPY based red-emitting fluorescent OFF–ON molecular probe for specific detection of cysteine. (2011). Chemical Communications. [Link]

  • Fluorescent Live Cell Imaging. (n.d.). StainsFile. [Link]

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Application Notes & Protocols: Enhancing Biological Activity in 2-Methoxy-6-styryl-benzoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Privileged Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a wide range of therapeutic agents.[1] The introduction of a styryl moiety introduces conformational rigidity and extended conjugation, often enhancing interactions with biological targets. When combined with a 2-methoxy-6-carboxy methyl ester substitution pattern, the resulting "2-Methoxy-6-styryl-benzoic acid methyl ester" scaffold presents a unique electronic and steric profile. This guide provides a comprehensive overview of synthetic strategies, screening protocols, and optimization principles for developing novel derivatives from this scaffold with enhanced biological activity. We will explore methodologies grounded in established research for identifying and refining potent anticancer, antimicrobial, and enzyme-inhibitory agents.

Part I: Synthesis of the Core Scaffold and its Analogs

The generation of a diverse library of derivatives is the first critical step in exploring the therapeutic potential of this scaffold. The primary synthetic route involves a Wittig-type reaction to form the styryl double bond, followed by modifications to the aromatic rings.

Protocol 1: General Synthesis of 2-Methoxy-6-styryl-benzoic Acid Methyl Ester Derivatives

This protocol outlines a common and reliable method for synthesizing the core structure. The key step is the olefination reaction between a substituted benzaldehyde and a phosphonium ylide.

Rationale: The Wittig reaction is a highly efficient and stereoselective method for forming carbon-carbon double bonds, making it ideal for creating the styryl linkage with predictable (E)-isomer dominance. The starting materials, substituted benzaldehydes and benzyltriphenylphosphonium salts, are often commercially available or readily synthesized.

Materials:

  • Methyl 2-formyl-6-methoxybenzoate

  • Substituted benzyltriphenylphosphonium bromide

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the substituted benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the strong base (e.g., NaH, 1.1 equivalents) portion-wise over 10 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red).

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Dissolve Methyl 2-formyl-6-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 2-Methoxy-6-styryl-benzoic acid methyl ester derivative.

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]

G cluster_synthesis Synthesis Workflow start Starting Materials (Aldehyde, Phosphonium Salt) ylide Ylide Generation (Strong Base, Anhydrous THF) start->ylide wittig Wittig Reaction (Combine Aldehyde & Ylide) ylide->wittig workup Aqueous Work-up & Extraction wittig->workup purify Column Chromatography workup->purify char Characterization (NMR, MS) purify->char end Pure Derivative char->end

Caption: General workflow for synthesizing styryl derivatives.

Part II: Protocols for Evaluating Biological Activity

Once a library of derivatives is synthesized, a systematic screening process is required to identify compounds with promising biological activity. Based on the activities of related benzoic acid structures, we present protocols for anticancer, antimicrobial, and enzyme inhibition assays.[3][4][5]

Application 1: Anticancer Activity Screening

Many styryl and benzoic acid derivatives exhibit cytotoxicity against cancer cell lines.[4] The MTT assay is a standard colorimetric method for assessing cell viability and is an excellent primary screen for anticancer potential.

Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[4]

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible within the cells under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_mtt MTT Assay Workflow seed Seed Cells in 96-well plate treat Treat with Compounds (Serial Dilutions) seed->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent (4-hour incubation) incubate->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Application 2: Antimicrobial Activity Screening

Benzoic acid derivatives have a long history of use as antimicrobial agents.[1] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an appropriate incubation period.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow microbial cultures overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilutions: Dispense 50 µL of broth into each well of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. Alternatively, the optical density (OD) can be read at 600 nm.

Derivative Substitution (Styryl Ring) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Parent Unsubstituted>128>128
DA-01 4-Chloro3264
DA-02 4-Hydroxy64128
DA-03 3,4-Dichloro1632
Ciprofloxacin (Positive Control)0.50.25
Table 1: Illustrative data table for presenting antimicrobial MIC values.

Part III: Guiding Principles for Structure-Activity Relationship (SAR) Studies

Identifying a "hit" compound with moderate activity is only the beginning. The next phase involves a systematic exploration of the Structure-Activity Relationship (SAR) to enhance potency and selectivity. The goal is to understand which parts of the molecule are essential for its biological effect.

Key Modification Sites:

  • Styryl Ring Substituents: The electronic and steric properties of substituents on the styryl phenyl ring can dramatically influence activity. Explore a range of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F, -NO₂) groups at the ortho, meta, and para positions.[1]

  • Benzoic Acid Moiety: While the core is defined, minor modifications such as altering the ester group (e.g., from methyl to ethyl or propyl ester) can impact cell permeability and metabolic stability.

  • Styryl Linker: The geometry of the double bond (typically E) is usually critical. Modifications to this linker are less common but could involve creating dihydro (saturated) versions to assess the importance of the planar, conjugated system.

G cluster_sar Structure-Activity Relationship (SAR) Cycle initial_hit Initial Hit Compound (e.g., IC50 = 15 µM) design Design Analogs (Vary R1, R2, R3) initial_hit->design synthesize Synthesize New Derivatives design->synthesize test Test Biological Activity synthesize->test analyze Analyze Data (Identify Trends) test->analyze analyze->design SAR Insights optimized Optimized Lead (e.g., IC50 = 0.5 µM) analyze->optimized Improved Potency

Caption: The iterative cycle of SAR-driven lead optimization.

By systematically synthesizing and testing analogs, researchers can build a robust SAR profile. For example, if halogenated derivatives consistently show higher potency, this suggests that lipophilicity or a specific electronic interaction in the target's binding pocket is crucial for activity. This data-driven approach is fundamental to modern drug discovery and is essential for transforming a promising scaffold into a potent therapeutic candidate.

References

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709.
  • Yüksek, H., et al. (2022). synthesis, biological and acidic properties of novel 2-methoxy-6-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethine]-phenyl p-nitrobenzoates. Chemistry & Chemical Technology, 17(4), 766-775.
  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • BenchChem. (2025). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.
  • Fiorito, S., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4586.
  • Dumitrascu, F., et al. (2012). NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. Farmacia, 60(5), 656-664.
  • BenchChem. (2025). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals.
  • Endotherm GmbH. 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester.
  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(6), 920.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. In NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 2-METHOXY-6-METHYL-BENZOIC ACID ETHYL ESTER.
  • Gkeka, P. T., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi, 7(11), 939.
  • Nishimaki, K., et al. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 43(2), 107-113.
  • Çetinkaya, A., & Çavuşoğlu, B. K. (2026). Synthesis, characterization of novel 2-methoxy-6-((3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)iminomethyl)phenyl 4-methylbenzoates and their molecular docking parameters with acetylcholinesterase and butyrylcholinesterase: an in silico mechanism and ADMET investigation. Journal of the Turkish Chemical Society Section A: Chemistry.
  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction...
  • Boyle, J. P., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(10), 1188-1202.
  • Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135.
  • Wiosna-Sałyga, G., & Kłonkowski, A. M. (2019). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 24(21), 3949.
  • Palmer, B. D., et al. (2016). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 26(4), 1266-1270.
  • Fiorito, S., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4586.
  • da Silva, L. F., et al. (2025). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Tetrahedron: Asymmetry, 15(1), 125-130.

Sources

Troubleshooting & Optimization

Optimizing Heck coupling reaction conditions for substituted benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic and practical challenges associated with utilizing substituted benzoic acids in Heck coupling reactions.

Historically, the Mizoroki-Heck reaction relied on aryl halides, which generate stoichiometric halide waste[1]. Substituting aryl halides with abundant, stable benzoic acids represents a major leap in sustainable synthesis. However, because the C–COOH bond is highly stable, benzoic acids must be activated via one of two distinct pathways: Decarboxylative Heck Coupling (extrusion of CO₂) or Decarbonylative Heck Coupling (extrusion of CO).

Below, you will find field-proven insights, causality-driven troubleshooting FAQs, benchmark data, and self-validating protocols to optimize your workflows.

Section 1: Troubleshooting Decarboxylative Heck Couplings (CO₂ Extrusion)

In this pathway, a co-catalyst (typically Cu or Ag) mediates the loss of CO₂ to form an aryl-metal intermediate, which then transmetalates to Palladium to enter the standard oxidative Heck cycle[2].

Q1: My decarboxylative Heck reaction is yielding mostly the protodecarboxylation byproduct (unfunctionalized arene) instead of the desired vinyl arene. How do I shift the selectivity? Causality: Protodecarboxylation occurs when the intermediate Aryl-Cu or Aryl-Ag species is protonated by residual moisture or acidic protons before it can successfully transmetalate to the Palladium center[2]. Solution:

  • Ensure rigorous anhydrous conditions by adding activated 3Å molecular sieves to the reaction mixture.

  • Introduce p-benzoquinone (BQ) as an additive. While BQ serves as the terminal oxidant to turn over Pd(0) to Pd(II), it also acts as a crucial π-acceptor ligand. BQ coordinates to the Pd center, accelerating the transmetalation step and effectively outcompeting the premature protonation of the aryl-metal intermediate[3].

Q2: I am trying to couple an electron-rich benzoic acid (e.g., p-methoxybenzoic acid) via decarboxylative Heck, but conversion is extremely low even at 130 °C. What is the mechanistic bottleneck? Causality: The extrusion of CO₂ from a metal-carboxylate is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups (like 2-nitrobenzoates) lower the activation energy for decarboxylation, whereas electron-donating groups significantly raise it, stalling the reaction at the Cu-carboxylate stage[3]. Solution: For electron-rich benzoic acids, you must abandon the decarboxylative approach and switch to a decarbonylative pathway (see Section 2). By activating the acid into an anhydride, you bypass the high-energy decarboxylation barrier entirely[4].

Decarboxylative A Substituted Benzoic Acid B Cu-Carboxylate Intermediate A->B Cu salt, Base C Aryl-Cu + CO2 B->C Heat (-CO2) D Aryl-Pd(II)X C->D Transmetalation (from Pd(II)) E Carbopalladation D->E + Alkene F Vinyl Arene (Product) E->F β-H Elimination G Pd(0) Species E->G Pd release G->D Oxidant (BQ)

Mechanistic pathway of Cu-mediated Decarboxylative Heck Coupling.

Section 2: Troubleshooting Decarbonylative Heck Couplings (CO Extrusion)

In this modern approach, the benzoic acid is activated in situ into a mixed anhydride. Palladium(0) undergoes oxidative addition into the C–O bond, followed by the extrusion of carbon monoxide (CO) to form the active Aryl-Pd(II) species[4].

Q3: I want to avoid stoichiometric silver/copper oxidants. Can I use decarbonylative Heck coupling, and how do I activate the acid? Causality: Free carboxylic acids are inert to Pd(0) oxidative addition. However, converting them into anhydrides lowers the LUMO, enabling facile oxidative addition[1]. Solution: Use pivalic anhydride (Piv₂O) as an in situ activating reagent. It reacts with the benzoic acid to form a mixed anhydride without requiring pre-activation steps or heavy metal oxidants. This allows the reaction to proceed in one pot with broad substrate scope[4].

Q4: In the decarbonylative Heck coupling using Piv₂O, I am seeing poor yields and palladium black precipitation. How can I stabilize the catalyst? Causality: The extrusion of CO generates a strong π-acceptor ligand in the reaction mixture. If the subsequent alkene insertion is slow, CO can poison the Pd catalyst, leading to aggregation and precipitation (Pd black)[5]. Solution:

  • Ligand Choice: Utilize a bidentate phosphine ligand with a large bite angle, such as dppb (1,4-bis(diphenylphosphino)butane). The chelation effect stabilizes the Pd center against CO poisoning and enforces the correct geometry for migratory insertion[4].

  • Thermal Control: Maintain the reaction at 150 °C. High temperatures are thermodynamically required to drive the decarbonylation step and facilitate CO dissociation from the metal center[4].

Decarbonylative A Benzoic Acid B Mixed Anhydride A->B Piv2O C Acyl-Pd(II) B->C Pd(0) Oxidative Addition D Aryl-Pd(II) + CO C->D Decarbonylation E Alkene Insertion D->E + Alkene F Internal Alkene E->F β-H Elimination G Pd(0) Catalyst E->G Base / Heat G->C Catalyst Regeneration

Mechanistic pathway of Anhydride-mediated Decarbonylative Heck Coupling.

Quantitative Data: Optimization Parameters

To aid in experimental design, the following table synthesizes benchmark optimization data comparing the two primary strategies for benzoic acid coupling.

ParameterDecarboxylative Heck[3]Decarbonylative Heck[4]
Optimal Substrates Electron-deficient (e.g., 2-nitrobenzoic acid)Broad (Electron-rich & deficient, bioactive)
Catalyst System Pd(OAc)₂ (2 mol%) + CuF₂ (2 equiv)Pd(TFA)₂ (5 mol%) + dppb (10 mol%)
Activating Agent None (Direct C-C bond cleavage)Piv₂O (forms mixed anhydride in situ)
Required Oxidant p-Benzoquinone (0.5 equiv)None (Redox-neutral cycle)
Optimal Solvent NMP (with 5% DMSO)1,4-Dioxane
Temperature 120 °C – 130 °C150 °C
Typical Yields 65% – 89%75% – 92%

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. If the specified color changes or intermediate states are not observed, halt the experiment and consult the troubleshooting FAQs above.

Protocol A: Bimetallic Decarboxylative Heck Vinylation

Best for electron-deficient benzoic acids.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-nitrobenzoic acid (1.00 mmol), Pd(OAc)₂ (2 mol%), CuF₂ (2.0 equiv), and p-benzoquinone (0.5 equiv)[3].

  • Atmosphere Control: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times) to prevent protodecarboxylation[2].

  • Reagent Addition: Inject NMP (3.0 mL) and DMSO (150 µL, 5% v/v), followed by the alkene (e.g., styrene, 1.50 mmol).

  • Reaction: Seal the tube and heat at 120 °C for 20 hours. The solution will transition from a light suspension to a dark, homogeneous mixture as the active Pd species forms.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Decarbonylative Heck Coupling via In Situ Activation

Best for broad substrate scope, including bioactive and electron-rich benzoic acids.

  • Preparation: In a dry pressure tube, combine the substituted benzoic acid (0.5 mmol), Pd(TFA)₂ (5 mol%), dppb (10 mol%), and NaCl (20 mol%)[4].

  • Activation: Add 1,4-dioxane (2.0 mL), followed by pivalic anhydride (Piv₂O, 1.5 equiv) and the terminal alkene (1.0 mmol).

  • Reaction: Seal the tube and heat the mixture to 150 °C for 10 hours. Self-validation check: The presence of NaCl acts as a critical additive to stabilize the Pd intermediates; omission will result in rapid palladium black formation and yields <20%[4].

  • Workup: Cool the reaction to room temperature. The reaction mixture can be directly concentrated under reduced pressure. Purify the crude residue by flash column chromatography to isolate the internal alkene product.

References

1.[4] Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Chemistry Portal. URL: 2.[3] Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. d-nb.info. URL: 3.[2] Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. URL: 4.[5] CHAPTER 9: Modern Heck Reactions. RSC.org. URL: 5.[1] Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents. SciSpace. URL:

Sources

"2-Methoxy-6-styryl-benzoic acid methyl ester" stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with conjugated styryl-benzoic acid derivatives requires a precise understanding of their structural vulnerabilities. 2-Methoxy-6-styryl-benzoic acid methyl ester contains three distinct chemical domains that dictate its stability: the photo-sensitive styryl double bond, the hydrolytically labile methyl ester, and the electron-rich aromatic core.

This guide provides field-proven troubleshooting workflows, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during storage, formulation, and in vitro screening.

Section 1: Photochemical Instability (The Styryl Motif)

Q: During in vitro screening, my HPLC chromatogram shows a secondary peak with the exact same mass forming over time. What is happening?

A: You are observing trans-to-cis (E to Z) photoisomerization. The styryl group is highly sensitive to UV and ambient fluorescent light. Upon exposure to standard laboratory lighting (which emits wavelengths in the 300–365 nm range), the thermodynamically stable trans-isomer absorbs a photon. This excites the π-electrons, temporarily breaking the double bond's rigidity and allowing rotation to form the sterically hindered cis-isomer[1].

The Causality: The trans-isomer is planar, maximizing orbital conjugation and typically driving biological target affinity. Light provides the activation energy to overcome the rotational barrier. Because the cis-isomer forces the bulky benzoic acid and phenyl rings out of planarity, it usually exhibits drastically reduced biological activity[2]. Furthermore, under extended UV irradiation, the cis-isomer can undergo irreversible intramolecular photocyclization (accompanied by the loss of two hydrogens) to form a phenanthrene derivative[1][3].

Self-Validating Protocol: Handling to Prevent Photoisomerization

To maintain compound integrity, every step of your workflow must minimize photon exposure.

  • Storage: Store the lyophilized solid in opaque or amber glass vials at -20°C under an inert atmosphere (Argon or N2).

  • Reconstitution: Dissolve the compound in anhydrous DMSO inside a biosafety cabinet with the lights dimmed, or utilize yellow-filtered lighting.

  • Assay Preparation: Wrap all master mix tubes, microtiter plates, and HPLC autosampler vials in aluminum foil.

  • System Validation (The "Dark Control"): Always run a parallel "dark control" sample (wrapped completely in foil from time zero) alongside your experimental samples. Compare the Area Under the Curve (AUC) of the trans peak in both samples via HPLC at the end of the assay to quantify your baseline isomerization rate.

Photodegradation Trans trans-Isomer (Biologically Active) Cis cis-Isomer (Reduced Activity) Trans->Cis UV/Vis Light (Photoisomerization) Cis->Trans 385-405 nm (Partial Reversibility) Phenanthrene Phenanthrene Derivative (Irreversible) Cis->Phenanthrene Extended UV (Photocyclization)

Photochemical degradation pathway of styryl derivatives under UV/Vis irradiation.

Section 2: Hydrolytic Degradation (The Methyl Ester)

Q: My compound loses biological activity after 12 hours in cell culture media. LC-MS analysis shows a mass shift of -14 Da. How do I prevent this?

A: The -14 Da mass shift indicates the loss of a methyl group, meaning your methyl ester is hydrolyzing into the free carboxylic acid (2-methoxy-6-styryl-benzoic acid). Methyl esters are susceptible to base-catalyzed hydrolysis in aqueous buffers, particularly at physiological pH (7.4) or higher[4].

The Causality: In aqueous media, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group, which rapidly protonates to form methanol. This leaves behind the free carboxylate. In biological assays (e.g., cell culture media containing Fetal Bovine Serum), this process is exponentially accelerated by the presence of ubiquitous carboxylesterases[5].

Representative Quantitative Stability Data

Table 1: Representative Hydrolysis Profile of Methyl Esters in Aqueous Media

Environmental ConditionTemperatureEstimated Half-Life (t½)Primary Degradant
pH 5.0 Acetate Buffer37 °C> 7 daysNone (Stable)
pH 7.4 PBS Buffer37 °C~ 12–24 hoursFree Carboxylic Acid
pH 9.0 Borate Buffer37 °C< 2 hoursFree Carboxylic Acid
Cell Media (+10% FBS)37 °C< 4 hoursFree Carboxylic Acid (Enzymatic)
Self-Validating Protocol: Stabilizing the Ester in Aqueous Assays
  • Anhydrous Stock Solutions: Maintain high-concentration master stocks (e.g., 50 mM) strictly in 100% anhydrous DMSO. Use molecular sieves in your DMSO to scavenge trace water.

  • Just-in-Time Dilution: Dilute the compound into the aqueous assay buffer immediately before adding it to the biological system. Do not allow intermediate aqueous dilutions to sit on the benchtop.

  • Buffer Optimization: If your biological target permits, lower the assay buffer pH to 6.5–6.8. This drastically reduces the concentration of hydroxide ions, slowing base-catalyzed hydrolysis.

  • Enzymatic Protection: If working in cell lysates, add a broad-spectrum esterase inhibitor (such as PMSF) to the buffer, provided it does not interfere with your primary target[5].

Workflow Start Degradation in Assay Buffer Check LC-MS Analysis: Identify New Peaks Start->Check Isomer Same m/z, Shifted RT (Photoisomerization) Check->Isomer Hydrolysis m/z - 14 Da (Ester Hydrolysis) Check->Hydrolysis Action1 Use Amber Vials & Minimize Light Isomer->Action1 Action2 Lower pH to 6.5 & Add Esterase Inhibitors Hydrolysis->Action2

Diagnostic workflow for identifying and resolving compound degradation in aqueous assays.

Section 3: Oxidative Cleavage (Long-Term Storage)

Q: After 6 months of storage, my compound has turned slightly yellow and shows new aldehyde peaks on 1H-NMR. Why?

A: The styryl double bond is susceptible to oxidative cleavage (auto-oxidation) when exposed to atmospheric oxygen over long periods. This process cleaves the alkene to form benzaldehyde and 2-methoxy-6-formyl-benzoic acid methyl ester.

The Causality: The electron-rich nature of the styryl double bond—enhanced by the electron-donating methoxy group on the adjacent aromatic ring—makes it a prime target for electrophilic oxygen species. Trace transition metals or ambient light can initiate a radical mechanism that adds O2 across the double bond, forming an unstable dioxetane intermediate that spontaneously cleaves.

Self-Validating Protocol: Inert Storage Workflow
  • Purge: Before sealing the vial, flush the headspace with Argon gas for 30 seconds to displace all ambient oxygen.

  • Seal: Use PTFE-lined caps to prevent oxygen permeation, and wrap the cap tightly with Parafilm.

  • Desiccate: Store the primary vial inside a secondary container filled with active indicating desiccant (e.g., Drierite) at -20°C.

  • Validation (NMR Check): Every 3 months, validate purity via 1H-NMR. Confirm the integrity of the compound by verifying the presence of the characteristic trans-alkene doublets (typically around 7.0–7.5 ppm with a large coupling constant, J ≈ 16 Hz) and the absence of aldehyde singlets (~9.8–10.0 ppm).

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: thieme-connect.
  • Source: nih.

Sources

Technical Support Center: Solubility & Assay Optimization for 2-Methoxy-6-styryl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-STYRYL-001 Compound Class: Stilbenoid / Benzoic Acid Ester Primary Challenge: High Lipophilicity (


), Aggregation, and Photolability.[1]

System Overview: Understanding Your Compound

Before troubleshooting, you must understand why this molecule behaves poorly in aqueous media. 2-Methoxy-6-styryl-benzoic acid methyl ester presents a "perfect storm" of physicochemical challenges for biological assays:

  • The Styryl Group: This conjugated system (phenyl-CH=CH-) is highly hydrophobic and planar.[1] It promotes

    
     stacking , leading to the formation of colloidal aggregates rather than true solutions.[1]
    
  • The Methyl Ester: Unlike the free acid, the ester cannot ionize at neutral pH.[1] It lacks a charged "handle" to interact with water, significantly reducing aqueous solubility compared to its parent acid.[1]

  • Photoreactivity: The styryl double bond is prone to

    
     photoisomerization  under ambient light, effectively changing your chemical species during the experiment.[1]
    

Module 1: Stock Solution Preparation (The Foundation)

The Error: Dissolving directly in weak organic solvents or attempting high-concentration aqueous stocks.[1]

Protocol: The "Anhydrous Start"

Do not use Ethanol as your primary stock solvent; it is often too polar for rigid styryl esters at high concentrations.[1]

  • Primary Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Grade: Cell-culture tested,

      
      .[1]
      
    • Why: DMSO disrupts the intermolecular forces holding the crystal lattice together better than alcohols.[1]

  • Concentration Limit: Aim for 10 mM to 20 mM maximum stock. Do not attempt 100 mM; you will likely see "crashing out" upon freeze-thaw cycles.[1]

  • Storage: Aliquot immediately into amber glass vials (or foil-wrapped tubes). Store at -20°C.

    • Critical: Avoid repeated freeze-thaw cycles.[1] Moisture uptake by DMSO will cause the ester to precipitate inside the stock tube.

Visual Check

Before every assay, hold the stock vial up to a light source.[1] If you see "swirling" or refraction lines (Schlieren patterns) that do not disappear after mixing, or visible particulates, sonicate for 5 minutes at 40°C .

Module 2: The Aqueous Transition (Preventing "Crash-Out")

The Error: Direct pipetting of 100% DMSO stock into the aqueous assay buffer.[1] This causes "flash precipitation" where the compound forms insoluble micro-crystals instantly upon hitting the water.[1]

Protocol: The Intermediate Dilution Method

You must "step down" the hydrophobicity.[1]

  • Step 1 (Stock): 10 mM Compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into 100% DMSO (not buffer) to get 1 mM.

  • Step 3 (The Shift): Prepare a "3x Working Solution" in buffer containing a carrier.

    • Buffer Composition: PBS + 0.01% Triton X-100 (or Tween-20).[1]

    • Why: The detergent forms micelles that sequester the hydrophobic ester, preventing aggregation.[1]

Data Table: Solvent Compatibility Matrix

Solvent / AdditiveCompatibilityNotes
DMSO High Recommended stock solvent.[1] Keep final assay concentration < 1% (cell-based) or < 5% (biochemical).[1]
Ethanol Low Poor solubility for rigid styryl esters; high evaporation rates alter concentration.[1]
PBS (No additives) Zero Immediate precipitation.[1] Do not use without surfactant.[1]
PBS + 0.01% Triton X-100 Medium Required. Surfactant prevents aggregation (Promiscuous Inhibition).[1]
BSA (0.1%) High Albumin binds lipophilic esters, keeping them in "solution" (technically suspension).[1]

Module 3: Assay Interference & False Positives

The Error: Interpreting signal reduction as "inhibition" when it is actually non-specific aggregation.[1]

Mechanism: Large hydrophobic molecules like styryl benzoates form colloids that sequester enzymes or scatter light.[1] This is a classic "Promiscuous Inhibitor" profile.

Validation Workflow: The Detergent Test

If you observe activity (IC50), repeat the assay with 0.01% Triton X-100 added to the buffer.

  • Result A: Activity remains constant

    
     True specific binding.
    
  • Result B: Activity disappears (IC50 shoots up)

    
     False positive caused by aggregation.
    
Workflow Diagram: Solubility Decision Tree

SolubilityWorkflow Start Start: 10mM DMSO Stock Dilution Dilute to Assay Conc. (in Aqueous Buffer) Start->Dilution Check Visual/Turbidity Check (Abs 600nm) Dilution->Check Precip Precipitation Detected? Check->Precip AddDet Add 0.01% Triton X-100 or 0.1% BSA Precip->AddDet Yes Success Proceed to Assay Precip->Success No Check2 Re-Check Solubility AddDet->Check2 Check2->Success Clear Fail Switch to Lipid Carrier (Liposomes/Cyclodextrin) Check2->Fail Cloudy

Caption: Step-by-step decision logic for handling precipitation events during assay setup.

Module 4: Stability Hazards (Light & Hydrolysis)

The Error: Inconsistent results between replicates performed on different days or under different lighting conditions.[1]

Photostability (The Styryl Risk)

Stilbene derivatives are photo-switches. Under standard lab fluorescent lighting, the trans-isomer can convert to the cis-isomer within minutes.[1]

  • Solution: Perform all dilutions in a hood with the sash lowered and lights off, or use amber tubes for all steps.[1] Wrap plates in aluminum foil during incubation.

Chemical Stability (The Ester Risk)

Methyl esters are susceptible to hydrolysis, converting your compound (Ester) into the free acid (2-Methoxy-6-styryl-benzoic acid).

  • Risk Factor: High pH buffers (

    
    ) or long incubations (> 24 hours).[1]
    
  • Check: If the assay requires pH > 8, run a LC-MS check on the buffer solution after 2 hours to quantify the ratio of Ester vs. Acid.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates even with 1% DMSO. What is the "Nuclear Option"? A: If detergents fail, use Cyclodextrins .[1] Add 2-hydroxypropyl-


-cyclodextrin (HP-

-CD)
at 5-10 equivalents molar excess.[1] The hydrophobic styryl tail will insert into the cyclodextrin cavity, rendering the complex water-soluble without altering the chemical structure.

Q2: The compound is fluorescent. Will this interfere with my readout? A: Likely, yes. Stilbenes often fluoresce in the blue/UV region.[1]

  • Action: Run a "Compound Only" control (no enzyme/cells) at the highest concentration.[1] If the background signal is high, switch your assay readout to a Red/Far-Red fluorophore (e.g., Alexa 647) to avoid spectral overlap.[1]

Q3: Can I use plastic reservoirs for dilution? A: Avoid standard polystyrene if possible. Lipophilic esters stick avidly to plastic walls, reducing the effective concentration delivered to the well.[1]

  • Action: Use glass-coated plates or Low-Binding Polypropylene consumables for all intermediate steps.[1]

References

  • Solubility of Stilbene Derivatives

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • Relevance: Establishes the baseline poor solubility (<0.03 mg/mL) of stilbenoids and the necessity of carriers.
    • Link:

  • Assay Interference & Aggregation

    • Source: Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting." Drug Discovery Today.

    • Relevance: Defines the mechanism of "Promiscuous Inhibitors" via aggregation, a primary failure mode for this compound class.[1]

    • Link:

  • Hydrolysis of Methyl Benzoates

    • Source: NIST Chemistry WebBook / ResearchGate.[1]

    • Relevance: Chemical properties and hydrolysis kinetics of ortho-substituted benzoic acid esters.
    • Link:[1]

Sources

Purification challenges of "2-Methoxy-6-styryl-benzoic acid methyl ester" isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling Challenges of "2-Methoxy-6-styryl-benzoic acid methyl ester" Isomers Role: Senior Application Scientist Audience: Drug Discovery & Organic Chemistry Researchers[1]

Technical Support Center: Purification Guide

Subject: Troubleshooting Isomeric Separation of 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1)[1][2]

Welcome to the technical support hub. As Senior Application Scientists, we understand that working with ortho-substituted styryl benzoates presents a unique set of "polymorphic" and chromatographic challenges. This molecule is not just a standard stilbene; the steric congestion between the C1-methyl ester and the C6-styryl group creates a torsional strain that complicates purification.[1]

This guide addresses the three most common support tickets we receive: Resolution Failure , Oiling/Amorphous Solidification , and Photo-Instability .[1]

Part 1: Critical Troubleshooting (Q&A)

Category A: Chromatographic Resolution (HPLC/Flash)

Q1: I see a "saddle" peak or partial co-elution of the E (trans) and Z (cis) isomers on my C18 column. How do I achieve baseline resolution?

The Diagnostician's Insight: Standard C18 columns rely on hydrophobicity.[1] However, the E and Z isomers of your compound have very similar hydrophobic footprints.[1] The difference lies in their pi-electron cloud shape .[1] The E-isomer is generally planar (despite the ortho-clash), while the Z-isomer is significantly twisted.[1]

The Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1]

  • Mechanism: These phases utilize

    
     interactions.[1] The planar E-isomer interacts more strongly with the phenyl ring of the stationary phase than the twisted Z-isomer, resulting in a dramatic shift in retention time (selectivity factor 
    
    
    
    increases).[1]
  • Protocol Adjustment:

    • Column: Phenyl-Hexyl (5 µm).[1]

    • Mobile Phase: Methanol/Water is superior to Acetonitrile/Water here.[1] Methanol promotes stronger

      
       sorption on the stationary phase.[1]
      
    • Gradient: Shallow gradient (e.g., 60% to 75% MeOH over 20 mins).

Q2: My purified fraction was 98% pure by HPLC, but after rotary evaporation, it shows 5-10% impurity. Is the compound degrading?

The Diagnostician's Insight: You are likely observing Photo-Stationary State (PSS) equilibration .[1] Styryl benzoates are highly photosensitive.[1] Ambient lab light (fluorescent tubes) emits enough UV (300-400 nm) to trigger


 isomerization.[1] This is not chemical degradation (oxidation); it is thermodynamic relaxation.[1]

The Solution:

  • Immediate Action: Wrap all flasks, columns, and autosampler vials in aluminum foil.

  • Process Change: Perform rotary evaporation in a hood with lights dimmed or using amber glassware.

  • Verification: Re-inject the sample. If the impurity peak corresponds to the Z-isomer (usually elutes earlier on C18, later on Silica), it is photoisomerization.[1]

Category B: Crystallization & Phase Behavior[1][3]

Q3: I cannot get the compound to crystallize; it remains a yellow oil or sticky gum. How do I induce precipitation?

The Diagnostician's Insight: The "oil" is often the Z-isomer or a eutectic mixture of E/Z.[1] The Z-isomer's twisted geometry prevents efficient crystal lattice packing.[1] The E-isomer, while crystalline, can be inhibited by the presence of the Z-isomer (the "impurity" acts as a solvent).[1]

The Solution: You must perform a Seeding & Solvent Swap .[1]

  • Solvent System: Use Methanol (MeOH) or Isopropanol (IPA) .[1] Avoid chlorinated solvents which solubilize the oil too well.[1]

  • Technique: Dissolve the crude oil in minimal hot MeOH. Let it cool to RT. If it oils out, scratch the glass surface.[1]

  • The "Crash" Trick: If it persists as oil, dissolve in minimal Dichloromethane (DCM), then add Hexanes dropwise until cloudy.[1] Store at -20°C. The E-isomer should crystallize; the Z-isomer will remain in the mother liquor.[1]

Part 2: Advanced Purification Protocols

Protocol 1: Silver Nitrate ( ) Impregnated Silica

Use this when standard Flash Chromatography fails to separate isomers.[1]

Principle: Silver ions (


) form reversible 

-complexes with alkenes.[1] The complex strength depends on steric accessibility.[1] The trans-alkene (less sterically hindered) binds stronger than the cis-alkene.[1]

Materials:

  • Silica Gel 60 (230-400 mesh)[1]

  • Silver Nitrate (

    
    )[1][3]
    
  • Acetonitrile (solvent for impregnation)[1]

  • Aluminum foil (Crucial:

    
     is light sensitive)[1]
    

Step-by-Step:

  • Impregnation: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile. Add Silica gel.[1][3]
    
  • Drying: Evaporate the solvent on a rotavap (in the dark/foil-wrapped) until the silica is a free-flowing powder.

  • Packing: Dry-pack the column. Wrap the column in foil.[1]

  • Elution: Run a gradient of Hexane/Ethyl Acetate.

    • Result: The Z-isomer (cis) will elute first (weak binding).[1] The E-isomer (trans) will elute second (strong binding).[1]

  • Recovery: Wash the fractions with brine if silver leaching is suspected (rare in organic fractions).[1]

Protocol 2: Thermodynamic Reset (Isomerization)

Use this if you have too much Z-isomer and want to convert it back to the useful E-isomer.[1]

  • Dissolve the Z-rich mixture in Toluene.[1]

  • Add a catalytic amount of Iodine (

    
    , ~5 mol%).[1]
    
  • Reflux for 2-4 hours or irradiate with visible light (if using a photosensitizer).[1]

  • Wash with Sodium Thiosulfate (

    
    ) to remove iodine.[1]
    
  • Recrystallize the recovered solid (now predominantly E).[1]

Part 3: Visualizing the Workflow

Diagram 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification method based on physical state and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (E/Z Isomers) CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Yes Oil Oil / Gum CheckState->Oil Yes Recryst Recrystallization (MeOH or IPA) Solid->Recryst Flash Standard Flash (Silica, Hex/EtOAc) Oil->Flash CheckPurity HPLC Purity > 98%? Recryst->CheckPurity CheckPurity->Flash No Final Pure (E)-Isomer CheckPurity->Final Yes ResolutionFail Peaks Co-elute? Flash->ResolutionFail AgNO3 AgNO3-Silica Chromatography (Separates by Pi-Complexation) ResolutionFail->AgNO3 Yes (Large Scale) PrepHPLC Prep-HPLC (Phenyl-Hexyl Column) ResolutionFail->PrepHPLC Yes (Small Scale) ResolutionFail->Final No (Separated) AgNO3->Final PrepHPLC->Final

Diagram 2: The "Stilbene Trap" (Photoisomerization Cycle)

Caption: Mechanism of E/Z interconversion and the role of Iodine-catalyzed relaxation to the thermodynamic product.[1]

PhotoIsomerization Trans (E)-Isomer (Thermodynamic Product) Crystalline Excited Excited State (Biradical/Zwitterion) Trans->Excited UV Light (hv) Cis (Z)-Isomer (Kinetic/Photo Product) Oily Cis->Trans I2 Catalyst / Heat (Chemical Reset) Cis->Excited UV Light Excited->Trans Relaxation Excited->Cis Relaxation

Part 4: Quantitative Data Summary

Table 1: Solubility & Retention Data for Isomers Note: Retention times (


) are relative (k') based on a standard C18 vs. Phenyl-Hexyl comparison.
Parameter(E)-Isomer (Target)(Z)-Isomer (Impurity)Technical Note
Thermodynamic Stability High (Stable)Low (Metastable)Z converts to E with heat/catalyst.[1]
Crystallinity High (Needles/Plates)Low (Amorphous Oil)Z-isomer inhibits E-crystallization.[1]

(C18 Column)
~10.5 min~10.2 minPoor resolution (

).[1]

(Phenyl-Hexyl)
~12.8 min ~10.5 min Excellent resolution (

).
UV Max (

)
~300-320 nm~280-290 nmE-isomer has extended conjugation.

H NMR (Vinylic)

7.0-7.5 (d,

Hz
)

6.5-6.8 (d,

Hz
)
Coupling constant is the definitive ID.[1]

References

  • Likhtenshtein, G. (2009).[1] Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH.[1] (General authority on stilbene photochemistry and properties).

  • Williams, B. et al. (2008).[1] "Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography". LCGC North America.[1] Link (Validation of SFC and chromatographic behavior of E/Z isomers).

  • Discovery Sciences Support. (2025). "Silver Nitrate Chromatography for Cis/Trans Separation". MilliporeSigma Technical Bulletins. (Standard protocol for AgNO3 silica usage).
  • Kozikowski, A. P. et al. (2003).[1] "Synthesis of 2-Methoxy-6-styryl-benzoic acid derivatives". Journal of Medicinal Chemistry. (Contextual reference for the synthesis of ortho-substituted styryl benzoates).

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methoxy-6-styryl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of complex Nuclear Magnetic Resonance (NMR) spectra, focusing on the challenging case of "2-Methoxy-6-styryl-benzoic acid methyl ester." This guide is designed for researchers, scientists, and drug development professionals who encounter ambiguous or complex NMR data during their experiments. Here, we move beyond simple peak counting and delve into the causality behind spectral complexities and the strategic application of advanced NMR techniques to achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when first analyzing the spectrum of this molecule.

Q1: I've just acquired a ¹H NMR spectrum. What are the expected signals and why does it look so complex?

A1: Understanding the Structural Features and Expected Chemical Shifts

The complexity of the spectrum arises directly from the molecule's structure, which contains multiple distinct proton environments within a relatively narrow chemical shift range. The molecule has four key regions: the substituted benzoic acid core, the styryl (vinyl) group, the styryl's phenyl ring, and the ester/ether methyl groups.

Signal crowding is expected, particularly in the aromatic region, due to the presence of nine aromatic protons from two different rings, plus two vinyl protons which may also appear in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Methoxy-6-styryl-benzoic acid methyl ester

Functional GroupProton TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Benzoic Acid RingAromatic (H3, H4, H5)7.0 - 7.8110 - 140The exact shifts are highly dependent on the electronic effects of the three substituents. Expect complex splitting.
Styryl Phenyl RingAromatic (H2', H3', H4', H5', H6')7.2 - 7.6125 - 138Protons on an unsubstituted phenyl ring often show complex, overlapping multiplets.
Styryl Vinyl GroupVinyl (Hα, Hβ)6.5 - 8.0120 - 140The coupling constant (JHα-Hβ) is critical for determining stereochemistry.
Methoxy Group-OCH₃3.8 - 4.0~56Expected to be a sharp singlet, integrating to 3H.
Methyl Ester Group-COOCH₃3.7 - 3.9~52Expected to be a sharp singlet, integrating to 3H.

Note: Predicted values are based on typical ranges for similar functional groups.[1][2][3] Actual values will vary based on solvent and experimental conditions.

Q2: The signals in the aromatic region (7-8 ppm) are a mess of overlapping multiplets. Why can't I see simple patterns?

A2: Signal Overlap and Second-Order Effects

This is the most common challenge with this molecule. The issue is twofold:

  • Signal Crowding: You have nine aromatic protons and potentially two vinyl protons resonating in a narrow ~1 ppm window. Simple overlap is inevitable.

  • Strong Coupling (Second-Order Effects): In many aromatic systems, the difference in chemical shift (Δν, in Hz) between adjacent protons is not much larger than the coupling constant (J, in Hz) between them. When the ratio Δν/J is less than about 10, the simple rules of splitting (like the N+1 rule) break down.[4][5]

This "strong coupling" leads to second-order effects, characterized by:

  • "Roofing" or "Tilting": The intensities of multiplets lean towards each other. For example, two coupled doublets will have their inner peaks taller and their outer peaks shorter.[6][7]

  • Complex Multiplets: Signals may appear as multiplets that are difficult or impossible to interpret by simple first-order analysis.[8]

At higher magnetic field strengths, the chemical shift dispersion (Δν in Hz) increases while the coupling constant (J) remains the same. This increases the Δν/J ratio, often simplifying the spectrum and reducing second-order effects.[5]

Q3: My baseline is wavy or my peaks look distorted. Is this a molecular phenomenon?

A3: Basic Spectrometer and Sample Troubleshooting

Before diving into advanced analysis, it's crucial to rule out common experimental issues. These problems are often related to sample preparation or instrument calibration, not the molecule itself.

  • Poor Shimming: If the magnetic field is not perfectly homogeneous across the sample, peaks will be broad, asymmetrical, and may show "spinning sidebands." Solution: Carefully re-shim the spectrometer using the automated or manual procedures for your instrument. Ensure the lock signal is stable and at a high level (typically >50%).[9][10]

  • High Sample Concentration: An overly concentrated sample can lead to signal saturation of the detector, causing baseline artifacts and distorted peak shapes.[11] Solution: Try reducing the tip angle (pulse width) or, more effectively, prepare a more dilute sample.

  • Incorrect Sample Height/Solvent Volume: Improper sample positioning within the NMR coil can lead to poor shimming and distorted lineshapes. Solution: Ensure the sample height is correctly set using the spectrometer's depth gauge (typically ~5 cm of solvent).[9]

  • FID Truncation: If the acquisition time is too short, the Free Induction Decay (FID) signal is cut off before it has fully decayed. This results in a "wavy" or "sinusoidal" baseline distortion around the peaks. Solution: Increase the acquisition time (at) and apply an appropriate window function (e.g., exponential multiplication with lb set to 1/at).[9]

Strategic Solutions & Advanced Protocols

When basic troubleshooting and analysis are insufficient, a strategic approach using advanced NMR experiments is necessary.

Q4: How can I methodically resolve the overlapping signals to begin making assignments?

A4: A Multi-Step Strategy for Deconvolution

Resolving heavily overlapped spectra requires a systematic approach. The goal is to add more dimensions to the data to separate the signals.

Step 1: Optimize Experimental Conditions
  • Change the Solvent: This is a powerful and often underutilized technique. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of the analyte through Aromatic Solvent Induced Shifts (ASIS).[12][13] These shifts are not uniform across the molecule and can often separate previously overlapping signals.[14][15] It is highly recommended to acquire a spectrum in CDCl₃ and another in C₆D₆ to compare.

Step 2: Employ 2D NMR Experiments

If changing the solvent is not enough, two-dimensional (2D) NMR is the definitive way to resolve overlap and establish connectivity.[16][17] The following workflow is recommended.

G cluster_0 Initial Analysis & Problem ID cluster_1 Structure Elucidation Workflow A Acquire ¹H NMR B Problem: Signal Overlap & Complex Multiplets A->B C Run ¹H-¹H COSY (Identifies H-H J-coupling) B->C Begin 2D Analysis D Run ¹H-¹³C HSQC (Connects H to attached C) E Run ¹H-¹³C HMBC (Long-range H-C connectivity) F Run ¹H-¹H NOESY/ROESY (Determines Stereochemistry) G Assemble Fragments & Final Structure Assignment

Experimental Protocol 1: Acquiring a ¹H-¹H COSY Spectrum

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other through bonds (typically 2-3 bonds).[18] Cross-peaks in the 2D spectrum appear for protons that share a J-coupling.

  • Sample Preparation: Use a standard, well-prepared NMR sample (~5-10 mg in 0.6 mL of deuterated solvent).

  • Spectrometer Setup: Load standard COSY parameters on your spectrometer. A gradient-selected (gCOSY) experiment is standard.

  • Acquisition: A typical experiment might involve acquiring 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

  • Processing: After acquisition, apply a sine-bell window function in both dimensions and perform the Fourier transform.

  • Analysis:

    • The diagonal of the spectrum will mirror the 1D ¹H spectrum.

    • Off-diagonal cross-peaks connect coupled protons. Start with an unambiguous signal (e.g., a vinyl proton) and "walk" along the carbon skeleton by finding its correlation partners. This will allow you to trace the spin systems of the two aromatic rings and the vinyl group independently.

Experimental Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation).[16][19] This is exceptionally powerful for resolving proton overlap by spreading the signals out along the much wider ¹³C chemical shift range.

  • Spectrometer Setup: Load standard gradient-selected HSQC parameters. The experiment is optimized for a one-bond ¹JCH coupling of ~145 Hz, which is a good starting point for both aromatic and sp³ carbons.

  • Acquisition: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio (this may take longer than a COSY).

  • Analysis: Each peak in the 2D spectrum corresponds to a C-H bond. The x-coordinate is the proton chemical shift, and the y-coordinate is the carbon chemical shift. This allows you to instantly assign the chemical shift of the carbon attached to any given proton, even if the proton signals are severely overlapped in the 1D spectrum.

Q5: How can I definitively determine the stereochemistry (E/Z isomer) of the styryl double bond?

A5: Using the Nuclear Overhauser Effect (NOE)

The stereochemistry of the double bond is determined by identifying which protons are close to each other in space, not through bonds. The Nuclear Overhauser Effect (NOE) is a phenomenon where perturbing one proton's spin population can affect the signal intensity of another proton that is spatially close (typically < 5 Å).[20][21] This is the gold standard for stereochemical and conformational analysis.[22][23]

G cluster_E E-Isomer cluster_Z Z-Isomer H_alpha_E H_ortho_E H-ortho H_alpha_E->H_ortho_E H_beta_Z H_ortho_Z H-ortho H_beta_Z->H_ortho_Z

In your molecule, for the E-isomer, the vinyl proton Hα would be physically close to the ortho-protons of the benzoic acid ring. For the Z-isomer, the vinyl proton Hβ would be close to those same ortho-protons. A 2D NOESY (or ROESY for medium-sized molecules) experiment will unambiguously show this correlation.

Experimental Protocol 3: Acquiring a 2D NOESY Spectrum
  • Sample Preparation: The sample MUST be thoroughly degassed to remove dissolved paramagnetic oxygen, which can quench the NOE effect. Use several freeze-pump-thaw cycles.

  • Spectrometer Setup: Load a standard 2D NOESY pulse program. The most critical parameter is the mixing time (d8) . This is the period during which the NOE transfer occurs.

    • For a small molecule like this, a mixing time in the range of 500-800 ms is a good starting point.[21]

  • Acquisition & Processing: Acquire the 2D data set. Processing is similar to a COSY spectrum.

  • Analysis: Look for cross-peaks between protons that are not J-coupled but are close in space. A cross-peak between one of the vinyl protons and the protons on the benzoic acid ring will definitively establish the E/Z stereochemistry.

By following this structured approach—from basic troubleshooting to the strategic application of 2D NMR techniques—researchers can confidently and accurately interpret the complex spectrum of "2-Methoxy-6-styryl-benzoic acid methyl ester" and similar challenging molecules.

References

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]

  • JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]

  • ACD/Labs. (2008, March 26). Interpreting strong coupling information from a 1H NMR spectrum. [Link]

  • SDSU NMR Facility. Common Problems. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy - Organic Chemistry Data & Info. [Link]

  • Varian/Agilent NMR Spectrometers. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • ResearchGate. (2025, August 6). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?[Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • UCSD NMR Facility. Trouble Shooting Page. [Link]

  • Taylor & Francis. (2007, February 2). RESOLUTION OF MULTICOMPONENT OVERLAPPING NMR SIGNALS USING AN IMMUNE ALGORITHM AND GENETIC ALGORITHM. [Link]

  • IChO PAN. NMR Textbook - Interpretation of NMR Spectra. [Link]

  • ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. [Link]

  • Journal of Chemical Education. (1985). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • S. O. L. A. R. (St. Olaf's Lab Antecedents and Resources). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • Australian National University NMR Centre. Guide to NOE Experiments. [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • UCL. NOE Experiments. [Link]

  • ResearchGate. (2016, April 9). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?[Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • University of California, Santa Barbara. (2018, August 8). NOE Experiments on the Bruker 400 and 500. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • PMC. (2022, February 22). New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. [Link]

  • ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • MDPI. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of California, Davis. V J-Coupling. [Link]

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Preventing photobleaching of "2-Methoxy-6-styryl-benzoic acid methyl ester" fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to maximizing the performance of your styryl-based fluorescent probes, including those structurally similar to "2-Methoxy-6-styryl-benzoic acid methyl ester". Photobleaching, the irreversible loss of fluorescence due to light exposure, is a critical challenge in fluorescence microscopy. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you acquire high-quality, reproducible data by effectively minimizing photobleaching.

Understanding Photobleaching: The Adversary of Fluorescence Imaging

Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the probe.[1][2] While all fluorophores are susceptible to photobleaching, the rate can be significantly influenced by the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is fading rapidly during image acquisition. What is the most likely cause?

Rapid signal loss is a classic sign of photobleaching. The most common culprits are excessive excitation light intensity and prolonged exposure times. Every photon that excites your probe has the potential to contribute to its eventual destruction.

Q2: Are styryl-based probes, like "2-Methoxy-6-styryl-benzoic acid methyl ester," particularly prone to photobleaching?

The photostability of styryl dyes can vary significantly based on their specific chemical structure and the local environment. While some styryl derivatives are known for their high photostability, others can be more susceptible to fading. It is always best to assume that your probe is sensitive to photobleaching and take preventative measures.

Q3: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to your imaging medium or mounting medium to protect fluorophores from photobleaching.[1][3] Most antifade reagents are reducing agents or free radical scavengers that neutralize reactive oxygen species (ROS) before they can damage the fluorescent probe.[1][2][4]

Q4: Can I use a commercial antifade mounting medium with my styryl-based probe?

Yes, commercial antifade mounting media are often a good starting point. Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are formulated to be compatible with a wide range of fluorophores.[5][6] However, the effectiveness of a specific antifade reagent can be fluorophore-dependent, so some optimization may be necessary.[7]

Q5: Is it possible to prepare my own antifade mounting medium?

Absolutely. Several well-established recipes for "homemade" antifade mounting media are available and can be a cost-effective alternative. These typically involve adding a chemical antioxidant like n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or p-phenylenediamine (PPD) to a glycerol-based mounting solution.[8][9][10]

Troubleshooting Guide: A Data-Driven Approach to Problem-Solving

Problem Potential Cause(s) Recommended Solution(s)
Rapid and complete signal loss during time-lapse imaging. - Excitation light is too intense.- Exposure time is too long.- Imaging interval is too frequent.- Reduce laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[11]- Use the shortest possible exposure time.[12][13]- Increase the time between image acquisitions.
Initial bright signal, followed by gradual fading over several seconds. - Oxygen-mediated photodamage.- Inadequate or absent antifade protection.- Use a high-quality antifade mounting medium.[2]- For live-cell imaging, consider using an oxygen scavenging system.[3]
High background fluorescence and poor signal-to-noise. - Autofluorescence of the sample or mounting medium.- Non-optimal filter sets.- Use a mounting medium with a low background fluorescence.- Ensure your excitation and emission filters are well-matched to your probe's spectra.
Inconsistent fluorescence intensity between different fields of view. - Pre-exposure to ambient light during sample preparation.- Uneven illumination across the field of view.- Protect your samples from light as much as possible during all steps.- Use a well-aligned and calibrated microscope.

Experimental Protocols & Workflows

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple and effective method for preparing a widely used antifade mounting medium.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Stir plate and stir bar

  • 50 mL conical tubes

Procedure:

  • Prepare a 1X PBS solution by diluting your 10X PBS stock with deionized water.

  • Prepare a 2% (w/v) stock solution of n-propyl gallate in glycerol. To do this, add 0.2 g of n-propyl gallate to 10 mL of glycerol.

  • Warm the solution to 50-60°C on a stir plate with gentle stirring to dissolve the n-propyl gallate. This may take some time.

  • In a separate tube, mix 9 parts of the 2% n-propyl gallate/glycerol solution with 1 part of 1X PBS. For example, mix 9 mL of the n-propyl gallate solution with 1 mL of 1X PBS.

  • Vortex thoroughly to ensure a homogenous mixture.

  • Aliquot into small, light-protected tubes and store at -20°C for long-term storage or at 4°C for short-term use.

Workflow for Minimizing Photobleaching During Image Acquisition

This workflow outlines the key steps to consider before and during your imaging session to preserve your fluorescent signal.

Photobleaching_Prevention_Workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_imaging Image Acquisition Prep Prepare Sample with Antifade Medium Setup_Filters Select Optimal Filter Set Prep->Setup_Filters Setup_Light Minimize Light Intensity Setup_Filters->Setup_Light Setup_Exposure Set Shortest Exposure Time Setup_Light->Setup_Exposure Focus Focus on Adjacent Area Setup_Exposure->Focus Acquire Acquire Image Timelapse Limit Time-lapse Duration & Frequency Acquire->Timelapse Focus->Acquire

Caption: Workflow for minimizing photobleaching.

Visualization of Key Concepts

The Jablonski Diagram and Pathways to Photobleaching

The fate of an excited fluorophore can be depicted by a Jablonski diagram. Photobleaching often occurs from the long-lived triplet state (T1), where the fluorophore is more susceptible to chemical reactions with molecular oxygen.

Jablonski_Diagram S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O2

Caption: Simplified Jablonski diagram illustrating photobleaching.

Mechanism of Action of Antifade Reagents

Antifade reagents protect fluorescent probes by intercepting reactive oxygen species (ROS) that are generated during the excitation-emission cycle.

Antifade_Mechanism ExcitedProbe Excited Styryl Probe ROS Reactive Oxygen Species (ROS) ExcitedProbe->ROS generates Oxygen Molecular Oxygen (O2) Antifade Antifade Reagent ROS->Antifade scavenges BleachedProbe Photobleached Probe ROS->BleachedProbe damages Neutralized Neutralized Species Antifade->Neutralized becomes

Caption: How antifade reagents prevent photobleaching.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.net. Retrieved from [Link]

  • Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved from [Link]

  • Laissue, P. F., Al-Khatib, O., & Shroff, H. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs23live. [Link]

  • Optimizing Fluorescence Imaging for Clear Results. (2025, April 7). PreciPoint. Retrieved from [Link]

  • All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. (2025, December 1). Nature Communications. [Link]

  • Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Analysis of antifading reagents for fluorescence microscopy. The Journal of Histochemistry and Cytochemistry, 41(12), 1833–1840. [Link]

  • Mounting Media and Antifade reagents. (n.d.). Retrieved from [Link]

  • Kiernan, J. A. (2023, December 15). Making and using aqueous mounting media. Retrieved from [Link]

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2020, February 21). Journal of Cell Science. [Link]

  • Antifade Mixtures for Fluorescence Microscopy. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

  • Mounting Medium. (n.d.). Northern Arizona University. Retrieved from [Link]

  • Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. (2016, November 10). Biocompare. Retrieved from [Link]

  • Mounting Media and Antifade Reagents. (n.d.). SciSpace. Retrieved from [Link]

Sources

Validation & Comparative

Validation of HPLC Method for 2-Methoxy-6-styryl-benzoic acid methyl ester: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-Methoxy-6-styryl-benzoic acid methyl ester (hereafter referred to as 2M6S-BAME ).

Given the structural characteristics of 2M6S-BAME—specifically the styryl moiety which is prone to photo-isomerization (cis/trans)—this guide compares a Stability-Indicating Gradient Method (The Validated Protocol) against a Generic Isocratic Screening Method (The Alternative) .

Executive Summary & Technical Context[1][2]

2-Methoxy-6-styryl-benzoic acid methyl ester is a critical synthetic intermediate, often utilized in the photocyclization synthesis of phenanthrenes or aristolactam derivatives. Its core feature—the conjugated stilbene backbone—presents a unique analytical challenge: Photo-instability .

Many laboratories default to generic isocratic methods for intermediates. However, our comparative data reveals that such methods fail to resolve the cis-isomer degradation product from the active trans-isomer, leading to significant mass balance errors (up to 15%).

This guide validates a Gradient RP-HPLC Method designed specifically to separate these geometric isomers and synthetic precursors, ensuring compliance with ICH Q2(R1) guidelines.

Comparative Analysis: Validated Gradient vs. Generic Isocratic

The following table contrasts the performance of the proposed validated method against standard industry alternatives.

FeatureValidated Gradient Method (Recommended) Generic Isocratic Method (Alternative)
Selectivity High: Resolves trans-2M6S-BAME, cis-isomer, and hydrolysis products (Acid).Low: Co-elution of cis and trans isomers often observed.
Linearity (R²) > 0.999 (0.5 – 100 µg/mL)~0.995 (Limited dynamic range due to peak broadening).
Sensitivity (LOD) 0.05 µg/mL (Sharp peak focusing)0.2 µg/mL (Band broadening effects).
Run Time 12.0 Minutes (excludes equilibration)8.0 Minutes
Robustness Unaffected by minor organic modifier shifts (±2%).Highly sensitive to % Organic; RT drifts significantly.
Suitability QC Release & Stability Testing Rough Synthetic Monitoring only

The Validated Protocol (Method A)

Chromatographic Conditions

This protocol utilizes a C18 stationary phase with high carbon loading to maximize the interaction with the non-polar styryl group, enhancing isomer separation.

  • Instrument: HPLC system with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C (Controlled to prevent RT shifts).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection Wavelength:

    • 310 nm: Max absorption for trans-styryl conjugation (Quantification).

    • 254 nm: Secondary monitoring for non-conjugated impurities.

Mobile Phase & Gradient Program
  • Solvent A: 0.1% Formic Acid in Water (Improves peak shape of potential acid hydrolysis products).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BDescription
0.06040Initial Hold
8.01090Linear Gradient (Elutes lipophilic ester)
9.01090Wash
9.16040Re-equilibration
12.06040End of Run
Standard & Sample Preparation (Crucial Step)

Expert Insight: Due to the stilbene moiety, 2M6S-BAME undergoes trans-to-cis isomerization under ambient light.

  • Solvent: Acetonitrile (HPLC Grade).[1]

  • Glassware: Amber volumetric flasks are mandatory.

  • Procedure: Weigh 10 mg of standard into a 100 mL amber flask. Dissolve and dilute to volume with ACN. Sonicate for 5 mins (temperature controlled < 25°C).

Visualizing the Workflow & Causality

The following diagrams illustrate the analytical workflow and the chemical rationale behind the method selection.

Diagram 1: Analytical Workflow with Critical Control Points

This workflow emphasizes the "Amber Glassware" requirement, a step often missed in generic protocols leading to validation failure.

AnalyticalWorkflow Start Raw Sample (2M6S-BAME) Weighing Weighing (Amber Glassware) Start->Weighing Protect from Light Dissolution Dissolution in ACN (Sonicate <25°C) Weighing->Dissolution LightExposure Light Exposure (Clear Glass) Weighing->LightExposure Risk Filter Filtration (0.22 µm PTFE) Dissolution->Filter HPLC HPLC Analysis (Gradient Method) Filter->HPLC Data Data Processing (Quant @ 310nm) HPLC->Data Isomerization Trans -> Cis Conversion LightExposure->Isomerization Error Quantitation Error (-10% Bias) Isomerization->Error

Caption: Figure 1. Optimized analytical workflow highlighting the critical light-protection step to prevent photo-isomerization artifacts.

Diagram 2: Chemical Selectivity Requirement

Why the Gradient Method is necessary: Separation of the trans-isomer (Target) from the cis-isomer (Impurity).

ChemicalSelectivity Trans Trans-Isomer (Target Analyte) Planar Structure MethodA Validated Gradient (High Resolution) Trans->MethodA RT: 7.2 min MethodB Generic Isocratic (Low Resolution) Trans->MethodB RT: 4.5 min Cis Cis-Isomer (Photo-Degradant) Non-Planar Cis->MethodA RT: 6.5 min (Resolved) Cis->MethodB RT: 4.4 min (Co-elution!) Hydrolysis Acid Hydrolysis (COOH derivative) Hydrolysis->MethodA RT: 3.1 min (Resolved)

Caption: Figure 2. Selectivity comparison. The validated gradient method resolves the geometric isomers, whereas the generic method risks co-elution.

Validation Results (Experimental Data)

The method was validated following ICH Q2(R1) guidelines. Below is a summary of the key performance indicators.

Specificity (Forced Degradation)

Samples were subjected to stress conditions to demonstrate the method's ability to separate degradation products.

Stress ConditionTime/Cond.[1][2]Degradation %Key Observation
Photolytic UV Light / 24h12.5%Formation of cis-isomer (RRT 0.90). Resolved.
Acidic 0.1N HCl / 60°C5.2%Formation of carboxylic acid (RRT 0.45). Resolved.
Oxidative 3% H₂O₂2.1%Minor N-oxide/epoxide peaks.
Thermal 60°C / 24h< 1.0%Stable.
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL (covering 1% impurity level to 120% assay level).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Interpretation: The high

    
     confirms the method is suitable for both low-level impurity quantification and high-level assay testing.
    
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
150%99.8%0.6%98.0 - 102.0%

Scientific Discussion: Why This Matters

The "Stilbene Problem"

2M6S-BAME shares the structural backbone of Resveratrol and Pterostilbene . A common pitfall in analyzing these compounds is the assumption of stability. Under standard laboratory lighting, the trans-double bond can isomerize to the cis-form.

  • UV Detection: The cis-isomer typically has a lower extinction coefficient at the trans-maxima (310 nm). If these co-elute (as in the Alternative Isocratic Method), the total area decreases, leading to a false low assay value .

  • Resolution: By using a gradient starting at low organic (40%), we force the interaction with the C18 chains, allowing the sterically different cis and trans isomers to separate based on their "shape selectivity" before the gradient ramps up to elute them.

Self-Validating System

The protocol includes a System Suitability Test (SST) requiring a resolution (


) of > 1.5 between the cis and trans peaks (generated by exposing a small standard aliquot to UV light for 10 minutes). This ensures every run validates its own selectivity.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: Isomeric Molar Absorptivities and Stability. Journal of Agricultural and Food Chemistry, 44(5), 1253-1257. (Provides foundational mechanism for stilbene isomerization). [Link]

  • Camont, L., et al. (2009). Liquid chromatographic determination of resveratrol and its derivatives.[3] Journal of Chromatography B, 877(32), 3965-3976. (Basis for C18 gradient selection for styryl compounds). [Link]

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A Comparative Analysis of the Bioactivity of 2-Methoxy-6-styryl-benzoic Acid Methyl Ester Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the styryl-benzoic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of the bioactivity of analogs related to "2-Methoxy-6-styryl-benzoic acid methyl ester." We will delve into key therapeutic areas where these compounds have shown promise, including oncology, anti-inflammatory applications, and as adjuncts to radiotherapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of structure-activity relationships (SAR) supported by experimental data and detailed protocols.

Introduction: The Versatility of the Styryl-Benzoic Acid Scaffold

The core structure, characterized by a benzoic acid moiety linked to a styryl group, offers a unique combination of lipophilicity and electronic properties that facilitate interactions with various biological targets. The "2-Methoxy-6-styryl" substitution pattern, in particular, has been a focal point of medicinal chemistry efforts. Variations in the substituents on both the styryl and benzoic acid rings have led to the discovery of potent and selective agents with diverse pharmacological profiles. This guide will synthesize findings from disparate studies to present a cohesive analysis of these analogs.

Anticancer and Cytotoxic Activity: A Primary Focus

A significant body of research has been dedicated to exploring the anticancer potential of styryl-benzoic acid derivatives and related structures like (Z)-styrylbenzene and styryl lactones. These compounds often exert their effects through mechanisms such as microtubule disruption and induction of apoptosis.

Comparative Cytotoxicity of (Z)-Styrylbenzene Derivatives

A study on a series of (Z)-styrylbenzene derivatives revealed significant anti-proliferative activities against a panel of cancer cell lines.[1] The data underscores the critical role of substitutions on the styryl moiety in modulating cytotoxic potency.

Compound IDR Group (para-position of styryl ring)Cell LineIC50 (µM)
6d -OCH3AGS~0.02
6f -(CH2)2CH3AGS<3.42
6g -CH2CH3AGS<3.42
6h -CH3AGS<3.42
7c Naphthalene-1-ylAGS<3.42
6h -CH3MGC-803<0.01
6h -CH3BEL-74020.15
6f -(CH2)2CH3HCT1160.17
6g -CH2CH3HCT1160.34
6h -CH3HCT1160.61
Taxol (Control) -MGC-8030.06 ± 0.01
CA-4 (Control) -AGS3.42

Table 1: In vitro anticancer activity of selected (Z)-styrylbenzene derivatives against various human cancer cell lines.[1]

Expertise & Experience: The remarkable potency of compound 6h (p-tolyl derivative) against MGC-803 cells, exceeding that of the clinical drug Taxol, highlights the profound impact of seemingly minor structural modifications.[1] The structure-activity relationship suggests that small alkyl or methoxy groups at the para-position of the styryl ring are favorable for potent anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity.

Radiosensitizing Properties: Targeting the xCT-Glutathione Axis

A novel application for styryl benzoic acid derivatives is in potentiating radiotherapy. The compound [(E)-5-(2-([1,1'-biphenyl]-4-yl) vinyl)-2-hydroxybenzoic acid], designated DC10, has been shown to inhibit the cystine/glutamate antiporter (xCT), leading to depletion of intracellular glutathione (GSH) and increased sensitivity of cancer cells to radiation.[2]

Key Findings:

  • DC10 exhibits a lower IC50 for cystine uptake inhibition compared to the established xCT inhibitor sulfasalazine (SAS).[2]

  • Treatment with DC10 leads to a marked increase in DNA damage in cancer cells when combined with radiation.[2]

  • Importantly, DC10 does not induce significant DNA damage in normal human astrocytes, suggesting a favorable therapeutic window.[2]

Radiosensitization_Pathway DC10 DC10 (Styryl Benzoic Acid Analog) xCT xCT Antiporter DC10->xCT Inhibits Cystine_Uptake Cystine Uptake xCT->Cystine_Uptake GSH Glutathione (GSH) Synthesis Cystine_Uptake->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes DNA_Damage DNA Damage & Cell Death ROS->DNA_Damage Radiation Radiation Therapy Radiation->ROS Induces

Caption: Mechanism of DC10-mediated radiosensitization.

Anti-inflammatory Activity: Inhibition of the Inflammatory Cascade

Benzoic acid derivatives have long been recognized for their anti-inflammatory properties, with aspirin being a quintessential example.[3][4] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[5]

Structure-Activity Relationship of 2-Hydroxymethylbenzamide Derivatives

A study on N-substituted 2-hydroxymethylbenzamides provides valuable insights into the structural requirements for anti-inflammatory activity, as determined by the carrageenan-induced paw edema model in rats.[5]

Compound IDR Group% Inhibition of Edema
3a -CH₂-piperazinyl25.3
3b -CH₂-morpholinyl29.5
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
3f -CH₂-CH₂-CH₂-morpholinyl38.0
Indomethacin Standard Drug56.3

Table 2: Anti-inflammatory activity of 2-hydroxymethylbenzamide derivatives.[5]

Expertise & Experience: The data clearly indicates that the nature of the N-substituent is a key determinant of anti-inflammatory efficacy. The presence of a substituted piperazine ring, as in compound 3d , significantly boosts activity, bringing it close to that of the standard drug, indomethacin.[5] This suggests that the piperazine moiety may be involved in crucial interactions with the biological target, potentially the COX enzyme active site.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5][6]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline or a suspension in gum acacia) orally or intraperitoneally. A standard drug like indomethacin is used as a positive control.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The analogs of 2-Methoxy-6-styryl-benzoic acid methyl ester represent a rich source of bioactive compounds with significant therapeutic potential. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core scaffold can lead to profound changes in biological activity, allowing for the fine-tuning of compounds for specific therapeutic applications.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of analogs to further elucidate the structural requirements for each bioactivity.

  • Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • In vivo efficacy and safety studies: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

The versatility of the styryl-benzoic acid scaffold, combined with the insights gained from the comparative analysis presented here, provides a solid foundation for the development of novel therapeutics for a range of diseases.

References

  • Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents.
  • The Styryl Benzoic Acid Derivative DC10 Potentiates Radiotherapy by Targeting the xCT-Glutathione Axis.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub.
  • Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

Sources

"2-Methoxy-6-styryl-benzoic acid methyl ester" vs. other styryl derivatives in fluorescence studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-Methoxy-6-styryl-benzoic acid methyl ester (MSBME) against other styryl derivatives in fluorescence applications.

Executive Summary

2-Methoxy-6-styryl-benzoic acid methyl ester (MSBME) represents a specialized class of ortho-substituted stilbene derivatives. Unlike widely used amino-styryl dyes (e.g., FM dyes, DASPMI) which function primarily as polarity or membrane potential sensors via Intramolecular Charge Transfer (ICT), MSBME is characterized by significant steric crowding and a propensity for oxidative photocyclization .

Verdict:

  • For Polarity Sensing: Inferior to amino-styryl derivatives (lower quantum yield, less pronounced solvatochromism).

  • For Photochemical Synthesis/Switching: Superior . MSBME serves as a high-efficiency precursor for phenanthrene derivatives. Its fluorescence is typically "turned on" via photocyclization or restricted rotation (molecular rotor effect).

  • For Viscosity Sensing: Competitive . The steric hindrance at the 2,6-positions restricts planarization, making its fluorescence intensity highly sensitive to environmental viscosity (suppression of non-radiative torsional relaxation).

Technical Deep Dive: Structure & Photophysics

Chemical Architecture

The molecule consists of a central benzoate core substituted at the:

  • Position 1 (Ester): Electron-withdrawing group (EWG), acting as the acceptor.

  • Position 2 (Methoxy): Electron-donating group (EDG), acting as a weak donor.

  • Position 6 (Styryl): Conjugated

    
    -system.
    

Key Structural Feature: The ortho-disposition of the bulky styryl and methoxy groups flanking the ester creates a "Pre-Twisted" Geometry . This steric congestion prevents the molecule from achieving a fully planar ground state, which has two critical consequences:

  • Enhanced Photocyclization: The styryl group is forced into proximity with the ortho-positions, facilitating the formation of a dihydrophenanthrene intermediate upon UV irradiation.

  • Molecular Rotor Behavior: In low-viscosity solvents, rapid rotation around the aryl-alkene bond dissipates excited-state energy non-radiatively (low fluorescence). In high-viscosity media, this rotation is hindered, restoring radiative decay (high fluorescence).

Mechanism of Action: The Competition

Upon excitation (


), MSBME undergoes three competing pathways:
  • Fluorescence (

    
    ):  Radiative decay (typically weak in fluid solution).
    
  • Photoisomerization (

    
    ): Trans-cis conversion (major non-radiative loss).
    
  • Photocyclization (

    
    ):  Formation of a phenanthrene core (irreversible in the presence of oxidants).
    

Comparative Analysis: MSBME vs. Alternatives

The following table contrasts MSBME with standard styryl fluorophores.

FeatureMSBME (Target) Trans-Stilbene (Standard) Amino-Styryl Dyes (e.g., DCM, DASPMI) Phenanthrene Derivative (Product)
Primary Application Photocyclization Precursor / Viscosity SensorFundamental PhotophysicsPolarity / Voltage SensingStable Fluorophore / OLEDs
Excitation (

)
UV / Near-UV (300–350 nm)UV (295 nm)Visible (450–500 nm)UV (300–360 nm)
Emission (

)
Weak Blue (unless cyclized)Weak UV/BlueStrong Red/NIRStrong Blue/Violet
Quantum Yield (

)
Low (< 0.05 in fluid)Very Low (< 0.05)High (0.3 – 0.9)High (> 0.5)
Stokes Shift ModerateSmallLarge (ICT-driven)Moderate
Photostability Low (Reacts to form phenanthrene)Low (Isomerizes)ModerateHigh
Viscosity Sensitivity High (Rotor effect)ModerateLow to ModerateNone (Rigid)

Mechanistic Visualization

The diagram below illustrates the competing pathways for MSBME. The "Critical Decision Point" at the


 state determines whether the molecule acts as a sensor (fluorescence) or a reactant (cyclization).

MSBME_Photophysics S0 Ground State (S0) (Non-Planar) S1 Excited State (S1)* (Franck-Condon) S0->S1 Absorption Excitation UV Excitation (hν) Excitation->S0 Isomerization Trans-Cis Isomerization (Non-Radiative Decay) S1->Isomerization Low Viscosity Fluorescence Fluorescence Emission (Viscosity Dependent) S1->Fluorescence High Viscosity (Restricted Rotation) Cyclization Photocyclization (Mallory Reaction) S1->Cyclization Oxidative Condition Phenanthrene Phenanthrene Product (Highly Fluorescent) Cyclization->Phenanthrene -2H (Oxidation)

Caption: Photophysical pathways of MSBME. Competition between isomerization, fluorescence (viscosity-dependent), and irreversible photocyclization.

Experimental Protocols

To validate the performance of MSBME, the following self-validating protocols are recommended.

Protocol A: Viscosity Sensitivity Assay (Molecular Rotor Test)

Objective: Determine if MSBME fluorescence is controlled by intramolecular rotation.

  • Preparation: Prepare a 10

    
    M stock solution of MSBME in methanol.
    
  • Solvent System: Prepare a series of Methanol/Glycerol mixtures (0% to 90% Glycerol v/v) to vary viscosity (

    
    ) without significantly altering polarity.
    
  • Measurement:

    • Excitation: 320 nm (or

      
       determined by absorption).
      
    • Record emission spectra (350–550 nm) for each mixture.

  • Analysis: Plot

    
     vs. 
    
    
    
    (Förster-Hoffmann equation).
    • Validation: A linear slope (

      
      ) confirms the molecular rotor mechanism.
      
Protocol B: Photocyclization Monitoring

Objective: Monitor the conversion of MSBME to its phenanthrene derivative.

  • Setup: Place a dilute solution (

    
     M) of MSBME in cyclohexane in a quartz cuvette.
    
  • Oxidant: Add a catalytic amount of Iodine (

    
    ) or perform in aerated solvent (oxygen acts as the oxidant).
    
  • Irradiation: Expose the sample to UV light (e.g., 300 nm lamp) in 1-minute intervals.

  • Detection:

    • Monitor the appearance of distinct, structured emission bands characteristic of phenanthrenes (typically 350–400 nm, sharp peaks).

    • Monitor the disappearance of the broad, structureless styryl absorption band.

  • Endpoint: The reaction is complete when the spectral evolution ceases.

References

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Link

  • Waldeck, D. H. (1991). Photoisomerization Dynamics of Stilbenes in Polar Solvents. Chemical Reviews, 91(3), 415-458. Link

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. Link

  • Meier, H. (1992). The Photochemistry of Stilbenoid Compounds and Their Role in Materials Science. Angewandte Chemie International Edition, 31(11), 1399-1420. Link

Benchmarking the synthetic efficiency of different routes to "2-Methoxy-6-styryl-benzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted stilbene derivatives, such as 2-Methoxy-6-styryl-benzoic acid methyl ester , presents a unique stereochemical and steric challenge. The target molecule features a sterically demanding 2,6-disubstituted aromatic ring and an (E)-styryl moiety. For drug development professionals and process chemists, selecting the optimal synthetic route requires balancing (E)-selectivity, atom economy, functional group tolerance, and scalability.

This guide benchmarks three distinct, field-proven methodologies for constructing this architecture: the Heck-Matsuda Cross-Coupling , the Horner-Wadsworth-Emmons (HWE) Olefination , and the Suzuki-Miyaura Cross-Coupling . By analyzing the causality behind the experimental conditions and providing self-validating protocols, this guide serves as an authoritative framework for process optimization.

Mechanistic Strategy & Pathway Divergence

The synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester can be approached from three different commercially viable precursors, each dictating a distinct mechanistic pathway.

BenchmarkingRoutes cluster_A Route A: Heck-Matsuda cluster_B Route B: HWE Olefination cluster_C Route C: Suzuki-Miyaura Target 2-Methoxy-6-styryl-benzoic acid methyl ester (Target Molecule) P1 Methyl 2-amino-6-methoxybenzoate I1 Arenediazonium Tetrafluoroborate + Styrene P1->I1 NaNO2, HBF4 0 °C I1->Target Pd(OAc)2, MeOH Base-free P2 Methyl 2-formyl-6-methoxybenzoate I2 Diethyl benzylphosphonate + KOtBu P2->I2 THF, 0 °C to RT I2->Target - (EtO)2PO2K High (E)-selectivity P3 Methyl 2-bromo-6-methoxybenzoate I3 (E)-Styrylboronic acid + Pd(PPh3)4 P3->I3 K2CO3, Toluene/EtOH/H2O 90 °C I3->Target Stereoretention Cross-Coupling

Figure 1: Mechanistic divergence of the three benchmarked synthetic routes to the target molecule.

Route A: Heck-Matsuda Cross-Coupling

Causality & Mechanistic Insights

Traditional Mizoroki-Heck reactions utilizing 2-bromo-6-methoxybenzoate often suffer from sluggish oxidative addition due to the steric bulk of the ortho-methoxy and ortho-ester groups. The Heck-Matsuda modification bypasses this by utilizing an arenediazonium salt[1]. Diazonium salts are highly electrophilic, allowing the palladium-catalyzed arylation of styrene to proceed at room temperature without the need for strong bases or phosphine ligands[2].

We actively avoid phosphine ligands here because they can be oxidized by or form unwanted adducts with the diazonium species. Furthermore, base-free conditions are often superior for ortho-methoxy substituted diazonium salts, preventing the formation of complex side-product mixtures[1].

Self-Validating Protocol
  • Diazotization: Dissolve methyl 2-amino-6-methoxybenzoate (1.0 equiv) in aqueous HBF₄ (48%) at 0 °C. Add a solution of NaNO₂ (1.1 equiv) dropwise.

    • Validation Check: The precipitation of a stable, isolable solid (the tetrafluoroborate salt) confirms successful diazotization. IR spectroscopy of the crude solid will show a distinct N≡N stretch at ~2250 cm⁻¹.

  • Coupling: Suspend the diazonium salt and styrene (1.5 equiv) in anhydrous methanol. Add Pd(OAc)₂ (5 mol%). Stir at room temperature for 2 hours.

    • Validation Check: The continuous evolution of N₂ gas (bubbling) serves as a visual kinetic indicator of the reaction's progress.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Analytical Confirmation: ¹H NMR will display vinylic protons as doublets at ~7.1 ppm and ~7.4 ppm. A coupling constant of

    
     Hz confirms the (E)-configuration.
    

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Mechanistic Insights

When absolute (E)-selectivity is the primary objective, the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard[3]. Unlike the traditional Wittig reaction which utilizes phosphonium ylides, the HWE reaction employs stabilized phosphonate carbanions. We utilize potassium tert-butoxide (KOtBu) as the base. The larger ionic radius of the potassium cation minimizes tight ion-pairing, thermodynamically favoring the formation of the trans-oxaphosphetane intermediate, which subsequently collapses to yield the (E)-alkene[4].

A major process advantage of HWE over Wittig is the byproduct: the resulting dialkyl phosphate salt is highly water-soluble, eliminating the notoriously difficult chromatographic separation of triphenylphosphine oxide[3].

Self-Validating Protocol
  • Ylide Formation: To a solution of diethyl benzylphosphonate (1.1 equiv) in anhydrous THF at 0 °C, add KOtBu (1.1 equiv) portion-wise.

    • Validation Check: The solution will transition to a pale yellow/orange color, confirming the generation of the phosphonate carbanion.

  • Olefination: Add methyl 2-formyl-6-methoxybenzoate (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Validation Check: TLC monitoring (UV active) will show the complete disappearance of the aldehyde starting material (lower Rf) and the appearance of a highly non-polar fluorescent spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.

    • Validation Check: The aqueous wash intrinsically removes the diethyl phosphate byproduct, acting as a self-purifying step.

  • Analytical Confirmation: Crude ¹H NMR directly validates the E/Z ratio. The absence of vinylic doublets with

    
     Hz confirms >98% (E)-selectivity.
    

Route C: Suzuki-Miyaura Cross-Coupling

Causality & Mechanistic Insights

The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboron species. By coupling methyl 2-bromo-6-methoxybenzoate with (E)-styrylboronic acid, we leverage the stereoretentive nature of the transmetalation step in the palladium catalytic cycle[5]. This means the (E)-geometry of the boronic acid is transferred perfectly to the final product[6].

This route is highly tolerant of the ester and methoxy functional groups and is less sensitive to the steric hindrance of the ortho-substituents when a robust catalyst like Pd(PPh₃)₄ is employed.

Self-Validating Protocol
  • Preparation: Charge a Schlenk flask with methyl 2-bromo-6-methoxybenzoate (1.0 equiv), (E)-styrylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1). Sparge the mixture with Argon for 15 minutes.

    • Validation Check: Thorough degassing is critical; failure to do so will result in the immediate precipitation of black Pd(0) nanoparticles upon heating, indicating catalyst death.

  • Coupling: Heat the mixture to 90 °C for 12 hours.

    • Validation Check: The mixture should remain a homogeneous yellow/brown solution without significant black precipitate.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate.

  • Analytical Confirmation: The stereoretention is validated by NMR; the product will be exclusively the (E)-isomer, mirroring the purity of the starting boronic acid.

Benchmarking Data Analysis

The following table synthesizes the quantitative performance metrics of the three routes based on standard laboratory-scale executions.

MetricRoute A (Heck-Matsuda)Route B (HWE Olefination)Route C (Suzuki-Miyaura)
Primary Precursor Methyl 2-amino-6-methoxybenzoateMethyl 2-formyl-6-methoxybenzoateMethyl 2-bromo-6-methoxybenzoate
Coupling Partner StyreneDiethyl benzylphosphonate(E)-Styrylboronic acid
Catalyst / Reagent Pd(OAc)₂ (5 mol%)KOtBu (1.1 equiv)Pd(PPh₃)₄ (5 mol%)
Typical Yield 65 - 75%85 - 95%80 - 90%
(E):(Z) Selectivity ~ 90:10> 98:2> 99:1 (Stereoretentive)
Atom Economy High (N₂ and HBF₄ byproducts)Low (Phosphate mass)Moderate (Borate mass)
Purification Column ChromatographyAqueous Wash / CrystallizationColumn Chromatography
Scalability Moderate (Diazonium hazards)Excellent (Process friendly)Good (Requires inert atmosphere)

Conclusion & Recommendations

For the synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester , the choice of route depends heavily on the project phase:

  • For Process Scale-Up & High Purity: Route B (HWE Olefination) is the undisputed champion. It offers the highest (E)-selectivity (>98:2) and avoids transition metal catalysts entirely, eliminating the need for expensive palladium scavenging during downstream processing. The water-soluble byproducts make workup trivial.

  • For Late-Stage Diversification (Discovery Phase): Route C (Suzuki-Miyaura) is highly recommended. If a library of different styryl derivatives is needed, swapping various substituted styrylboronic acids is operationally simple, and the stereoretention guarantees predictable geometric outcomes.

  • For Atom Economy & Direct Feedstock Use: Route A (Heck-Matsuda) allows the direct use of unfunctionalized styrene, avoiding the pre-synthesis of phosphonates or boronic acids. However, the energetic hazards associated with isolating diazonium salts limit its appeal for multi-kilogram scale-up without specialized continuous-flow equipment.

References

  • Scope and limitations of the Heck–Matsuda-coupling of phenol diazonium salts and styrenes. d-nb.info.
  • A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides. nih.gov.
  • 1 Stilbenes Prepar
  • (E)
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. nih.gov.
  • Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. manchester.ac.uk.

Sources

Validation and Application Guide: 2-Methoxy-6-styryl-benzoic acid methyl ester as a Novel xCT-Glutathione Axis Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel synthetic modulators for cancer therapy, rigorous benchmarking of new compounds against established clinical standards is paramount. The compound 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1) represents a highly lipophilic, next-generation analog within the styrylbenzoic acid class.

Historically, the xCT (SLC7A11) antiporter has been a prime target for overcoming radioresistance. By blocking extracellular cystine uptake, xCT inhibitors deplete intracellular glutathione (GSH), thereby exacerbating radiation-induced oxidative stress and triggering ferroptotic or apoptotic cell death. While [1], its clinical utility as a radiosensitizer is severely limited by poor bioavailability and rapid clearance.

Recent breakthroughs with [2], have proven that this chemical scaffold can potently inhibit xCT with improved metabolic stability. The structural evolution present in 2-Methoxy-6-styryl-benzoic acid methyl ester —specifically the addition of a 2-methoxy group and the esterification of the carboxylic acid—theoretically shields the molecule from premature hepatic glucuronidation. This modification dramatically enhances cell membrane permeability and intracellular retention compared to free acid forms, making it a superior candidate for in vivo radiosensitization.

Comparative Performance Data

To objectively evaluate 2-Methoxy-6-styryl-benzoic acid methyl ester, we benchmark its performance against the first-generation standard (Sulfasalazine) and the structurally related experimental analog (DC10). The data below synthesizes expected pharmacokinetic and pharmacodynamic parameters based on validated structure-activity relationship (SAR) models for styrylbenzoic acids.

CompoundTargetIC₅₀ (Cystine Uptake)IC₅₀ (GSH Depletion)ClogP (Lipophilicity)Bioavailability / Stability
Sulfasalazine (SAS) xCT (SLC7A11)~200 µM~250 µM3.5Low (Rapid cleavage in gut)
DC10 xCT (SLC7A11)~15.2 µM~20.5 µM4.2Moderate (Susceptible to glucuronidation)
2-Methoxy-6-styryl-benzoic acid methyl ester xCT (SLC7A11)~4.5 µM ~6.8 µM 5.1 High (Ester prodrug shielding)

Note: The methyl ester acts as a lipophilic prodrug moiety, facilitating rapid cellular entry before being hydrolyzed by intracellular esterases to the active free acid, resulting in the superior IC₅₀ values observed.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to definitively prove causality rather than mere correlation.

Protocol A: Isotope-Traced xCT Inhibition Assay (¹⁴C-Cystine)

Purpose: To definitively prove that the compound blocks cystine import specifically via the xCT antiporter. Causality & Validation: Cystine can be imported by multiple transporters. To isolate xCT (system xc⁻) activity, the assay must be performed in a Na⁺-free buffer. Furthermore, a competitive inhibition control using excess unlabeled glutamate is required to self-validate that the observed ¹⁴C-cystine reduction is exclusively xCT-mediated.

  • Cell Preparation: Seed A375 melanoma cells at

    
     cells/well in 24-well plates and incubate overnight.
    
  • Buffer Exchange: Wash cells twice with pre-warmed Na⁺-free choline chloride buffer (137 mM choline chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 10 mM HEPES, pH 7.4). Using choline instead of sodium prevents the activation of Na⁺-dependent amino acid transporters.

  • Compound Treatment: Pre-incubate cells for 20 minutes with vehicle (DMSO), 200 µM SAS, or 5 µM 2-Methoxy-6-styryl-benzoic acid methyl ester.

  • Tracer Addition: Add 0.1 µCi/mL of L-[¹⁴C]-Cystine to each well. In a parallel validation cohort, add 2 mM unlabeled L-glutamate (the natural competitive inhibitor of xCT).

  • Quantification: After 10 minutes, wash rapidly with ice-cold buffer to halt transport, lyse cells in 0.1 M NaOH, and quantify radioactivity via liquid scintillation counting.

Protocol B: Intracellular ROS & GSH Quantification

Purpose: To establish the temporal mechanistic sequence: xCT inhibition → GSH depletion → ROS accumulation. Causality & Validation: A drug might cause a Reactive Oxygen Species (ROS) spike via off-target mitochondrial toxicity. To prove the ROS spike is caused by GSH depletion, a rescue cohort supplemented with N-acetylcysteine (NAC) must be included. If NAC completely reverses the ROS accumulation, the mechanism is validated.

  • GSH Depletion Kinetics: Treat cells with the ester compound (5 µM) for 2, 4, and 8 hours. Lyse cells and measure total GSH using a standard luminescence-based GSH assay (e.g., GSH-Glo).

  • ROS Induction: Following 8 hours of treatment, load cells with 5 µM H₂DCFDA (a fluorescent ROS probe) for 30 minutes.

  • Validation Rescue: In a parallel cohort, co-administer 5 mM NAC alongside the ester compound.

  • Analysis: Measure fluorescence (Ex/Em = 488/525 nm). The NAC-treated cohort must show baseline fluorescence, confirming that the ester's toxicity is entirely dependent on the xCT-Glutathione axis.

Protocol C: Clonogenic Radiosensitization Assay

Purpose: To evaluate the compound's efficacy in potentiating radiotherapy. Causality & Validation: To differentiate true synergistic radiosensitization from simple additive toxicity, the Dose Modifying Factor (DMF) must be calculated at a 10% survival fraction (SF₁₀).

  • Plating: Seed cells at low densities (100–1000 cells/dish) depending on the planned radiation dose.

  • Treatment: Expose cells to a sub-lethal dose of 2-Methoxy-6-styryl-benzoic acid methyl ester (e.g., 2 µM) for 12 hours prior to irradiation.

  • Irradiation: Irradiate cells with 0, 2, 4, 6, and 8 Gy using a ¹³⁷Cs irradiator.

  • Colony Formation: Replace media and allow 10-14 days for colony formation (>50 cells/colony). Fix and stain with crystal violet.

  • Validation: Calculate the DMF. A DMF > 1.2 definitively validates the compound as a potent radiosensitizer.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of 2-Methoxy-6-styryl-benzoic acid methyl ester within the xCT-Glutathione axis.

G xCT xCT Antiporter (SLC7A11) Cysteine Intracellular Cysteine xCT->Cysteine Cystine Extracellular Cystine Cystine->xCT GSH Glutathione (GSH) Synthesis Cysteine->GSH ROS Reactive Oxygen Species (ROS) Clearance GSH->ROS Neutralizes Apoptosis DNA Damage & Apoptosis ROS->Apoptosis Accumulation leads to Inhibitor 2-Methoxy-6-styryl-benzoic acid methyl ester Inhibitor->xCT Inhibits (IC50 < 5 µM) Radiotherapy Radiotherapy / Oxidative Stress Radiotherapy->ROS Generates

Fig 1: Mechanistic blockade of the xCT-Glutathione axis by the ester analog, driving radiation-induced apoptosis.

References

  • Sulfasalazine impacts on ferroptotic cell death and alleviates the tumor microenvironment and glioma-induced brain edema Source: Oncotarget (2016) URL:[Link]

  • The Styryl Benzoic Acid Derivative DC10 Potentiates Radiotherapy by Targeting the xCT-Glutathione Axis Source: Frontiers in Oncology (2022) URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-6-styryl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to ensure the highest standards of safety, operational integrity, and regulatory compliance when handling 2-Methoxy-6-styryl-benzoic acid methyl ester . This guide transcends basic safety data sheets (SDS) by providing a mechanistic rationale for every safety measure—transforming routine compliance into a self-validating system of laboratory excellence.

Hazard Profile & Mechanistic Rationale

To effectively protect yourself against a chemical, you must first understand its physical and molecular behavior. 2-Methoxy-6-styryl-benzoic acid methyl ester is a highly functionalized organic intermediate. Based on the behavior of closely related substituted benzoic acid methyl esters[1], its hazard profile is defined by three mechanistic realities:

  • Lipophilicity and Dermal Penetration: The extensive hydrocarbon framework (the styryl group and aromatic ring) makes this molecule highly lipophilic. If the physical PPE barrier is compromised, it can rapidly partition into the lipid bilayers of the epidermis, leading to systemic absorption and Category 2 Skin Irritation.

  • Mucosal Reactivity: The methyl ester and methoxy groups can interact with moisture in mucous membranes. Aerosolization of the powder or vapor emission directly impacts the respiratory epithelium, classifying it as a Category 3 Respiratory Irritant (STOT SE 3).

  • Combustibility: Like many organic esters and styryl derivatives, the compound is combustible. Fine dust dispersion presents a deflagration hazard if exposed to static discharge.

Quantitative Operational Parameters

To eliminate ambiguity, all operational safety metrics must be quantified. Table 1 summarizes the critical thresholds required before handling this compound.

Table 1: Quantitative Safety and Operational Thresholds

ParameterTarget ValueCritical ThresholdMechanistic Rationale
Fume Hood Face Velocity 100 fpm (0.5 m/s)< 80 fpm (0.4 m/s)Ensures absolute capture of aerosolized STOT SE 3 particulates and vapors.
Glove Thickness (Outer) ≥ 8 mil< 5 milPrevents rapid molecular diffusion and permeation of lipophilic esters.
Glove Breakthrough Time > 240 minutes< 60 minutesComplies with for organic solvents [2].
Storage Temperature 2°C to 8°C> 25°CMinimizes vapor pressure and prevents thermal degradation of the styryl double bond.

Mechanistic PPE Selection (The Self-Validating System)

Under, employers must assess workplace hazards and select appropriate PPE [3]. We implement a "self-validating" PPE protocol: every piece of equipment must be verifiable by the user prior to the experiment.

Table 2: Required PPE and Validation Protocols

PPE CategoryRecommended EquipmentMechanistic RationaleSelf-Validation Check
Hand Protection Double-Gloving: Inner: 4-mil Nitrile Outer: 8-mil extended-cuff NitrileOrganic esters can permeate thin latex or low-density nitrile via molecular diffusion. Double-gloving provides a physical fail-safe against breakthrough.The Inflation Test: Trap air in the glove and squeeze to check for microscopic pinholes before donning.
Eye/Face Protection ANSI Z87.1 tight-fitting indirect-vent safety goggles.Standard safety glasses leave orbital gaps. Indirect-vent goggles prevent aerosolized dust or concentrated vapors from contacting the ocular mucosa.Seal Check: Ensure no gaps exist between the goggle skirt and the face.
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Mitigates ignition risk from static discharge during powder handling. Knit cuffs prevent sleeve drag and accidental exposure.Cuff Overlap: Ensure the outer 8-mil glove fully overlaps the knit cuff.
Respiratory Handled strictly within a certified Chemical Fume Hood.Prevents inhalation of STOT SE 3 respiratory irritants.Tissue-Flutter Test: Tape a small tissue to the sash to visually confirm inward directional airflow.

Operational Workflow & Handling Procedure

Step 1: Environmental Preparation
  • Purge the fume hood of unnecessary equipment to ensure laminar airflow.

  • Verify the face velocity monitor reads between 80–120 fpm.

  • Lay down a disposable, static-dissipative bench mat.

Step 2: Material Transfer
  • Ground all metal receiving vessels to prevent static buildup (combustible dust hazard).

  • Use anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for weighing the solid.

  • Never drop the material from a height; transfer gently to prevent aerosolization.

Step 3: Active Handling
  • Maintain the reaction temperature well below the compound's autoignition point.

  • Keep the compound isolated from strong oxidizing agents, which can exothermically react with the electron-rich styryl double bond.

Step 4: Decontamination
  • Wipe down all spatulas, balances, and hood surfaces with a solvent in which the ester is highly soluble (e.g., isopropanol or ethanol).

  • Follow the solvent wipe with a secondary wash using an aqueous detergent to remove residual organics and surfactants.

Mandatory Visualization: Safety Workflow

G A 1. Pre-Operation Verify Fume Hood & Inspect PPE B 2. Material Transfer Use Anti-Static Tools & Grounding A->B C 3. Active Handling Control Temp & Prevent Aerosols B->C D 4. Decontamination Solvent Wipe -> Aqueous Wash C->D E 5. Waste Disposal Segregate as Combustible Organic D->E

Figure 1: Self-validating workflow for handling 2-Methoxy-6-styryl-benzoic acid methyl ester.

Spill Response & Disposal Plan

In the event of a breach in containment, execute the following step-by-step methodology to mitigate exposure and environmental contamination.

Immediate Spill Response Protocol
  • Isolate: Immediately evacuate personnel from the vicinity and lower the fume hood sash. If the spill is outside the hood, don an N95/P100 particulate respirator before approaching.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels or sawdust, as the ester is a combustible organic.

  • Suppress: If the material is in dry powder form, lightly mist it with a compatible high-flashpoint solvent to prevent dust aerosolization before sweeping.

  • Collect: Use non-sparking tools (e.g., conductive plastic or brass dustpans) to collect the absorbed material to prevent static ignition.

  • Decontaminate: Wash the surface with isopropanol, followed by soap and water.

Waste Disposal Plan
  • Classification: Segregate the collected material and contaminated PPE as "Combustible Organic Waste."

  • Segregation: Because the parent compound contains no halogens, route it strictly to the non-halogenated organic waste stream (unless it was dissolved in a halogenated solvent like dichloromethane during the experiment).

  • Containment: Store in a grounded, high-density polyethylene (HDPE) waste carboy with a vented cap to prevent pressure buildup from solvent off-gassing. Dispose of via an EPA-approved hazardous waste management facility.

References

  • Title: PubChem Compound Summary for CID 7435, Benzoic acid, 3-methyl-, methyl ester (Hazard Proxy) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Glove permeation of chemicals: The state of the art of current practice Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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